Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARLYWYQFMPGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468882 | |
| Record name | ETHYL 2-CHLOROBENZOYLFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-75-5 | |
| Record name | ETHYL 2-CHLOROBENZOYLFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 2-(2-chlorophenyl)-2-oxoacetate (CAS No: 62123-75-5), a key building block in the synthesis of various pharmaceuticals and complex organic molecules. This document details three core synthetic strategies: Friedel-Crafts acylation, Grignard reaction, and the oxidation of a precursor alcohol. For each method, a thorough experimental protocol is provided, alongside a summary of quantitative data and a visual representation of the workflow. The information is intended to equip researchers, chemists, and professionals in drug development with the necessary details to effectively synthesize this important α-keto ester.
Introduction
This compound, also known as ethyl 2-chlorobenzoylformate, is an α-keto ester of significant interest in organic synthesis. Its molecular structure, featuring a reactive ketone and an ester functional group attached to a 2-chlorophenyl ring, makes it a versatile intermediate for the construction of a variety of heterocyclic compounds and pharmacologically active agents. The presence of the chlorine atom at the ortho position of the phenyl ring provides a site for further functionalization through various cross-coupling reactions, enhancing its utility in medicinal chemistry and materials science.
This guide will explore three prominent and practical methods for the synthesis of this compound, providing detailed experimental protocols and quantitative data to facilitate reproducible and scalable synthesis.
Core Synthetic Strategies
The synthesis of this compound can be achieved through several strategic disconnections. The most common and industrially viable methods include:
-
Method 1: Friedel-Crafts Acylation: The direct acylation of chlorobenzene with an appropriate acylating agent.
-
Method 2: Grignard Reaction: The reaction of a Grignard reagent derived from 2-chlorobenzaldehyde with an oxalate derivative.
-
Method 3: Oxidation of a Precursor Alcohol: The oxidation of the corresponding α-hydroxy ester, ethyl 2-(2-chlorophenyl)-2-hydroxyacetate.
Each of these methodologies presents distinct advantages and challenges concerning starting material availability, reaction conditions, yield, and scalability. The subsequent sections will provide a detailed examination of each approach.
Method 1: Friedel-Crafts Acylation of Chlorobenzene
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In this approach, chlorobenzene is acylated with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The chloro substituent on the benzene ring is an ortho, para-director, leading to a mixture of isomers.[1][2][3] Due to steric hindrance from the acyl group, the para-substituted product is generally favored in Friedel-Crafts acylations of chlorobenzene.[1] However, for the synthesis of the target ortho-isomer, separation from the major para-isomer is a critical consideration.
Quantitative Data
| Parameter | Value/Range | Citation |
| Starting Materials | Chlorobenzene, Ethyl Oxalyl Chloride, Anhydrous Aluminum Chloride | |
| Solvent | Dichloromethane (DCM), Carbon Disulfide (CS₂), or Nitrobenzene | [2] |
| Temperature | 0 - 60 °C | |
| Reaction Time | 1 - 5 hours | [2] |
| Typical Yield | 60-75% (total isomers, estimated for similar reactions) | [4] |
| Isomer Distribution (o:p) | Variable, with para being the major product | [1][2][3] |
Experimental Protocol
Materials:
-
Chlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
2M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube to maintain anhydrous conditions.
-
In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Following the addition, add chlorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition of chlorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of ortho and para isomers, can be purified by fractional vacuum distillation or column chromatography on silica gel to isolate the desired this compound.
Workflow Diagram
Caption: Friedel-Crafts Acylation Workflow.
Method 2: Grignard Reaction
This synthetic route involves the preparation of a Grignard reagent from 2-chlorobenzaldehyde, which subsequently reacts with diethyl oxalate to yield the target α-keto ester.[5] This method requires strict anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.
Quantitative Data
| Parameter | Value/Range | Citation |
| Starting Materials | 2-Chlorobenzaldehyde, Magnesium turnings, Diethyl oxalate | [5] |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | [5] |
| Temperature | -78 °C to room temperature | [5] |
| Reaction Time | 2 - 4 hours | [5] |
| Typical Yield | Moderate to good (estimated) |
Experimental Protocol
Part A: Preparation of 2-Chlorophenylmagnesium Bromide
Materials:
-
2-Chlorobenzaldehyde
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small amount of a solution of 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.
-
Once initiated, add the remaining solution of 2-chlorobenzaldehyde dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution of 2-chlorophenylmagnesium bromide is used directly in the next step.
Part B: Reaction with Diethyl Oxalate
Materials:
-
2-Chlorophenylmagnesium bromide solution (from Part A)
-
Diethyl oxalate
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ice
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent from Part A to the solution of diethyl oxalate via a cannula or dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction by carefully adding saturated ammonium chloride solution while cooling the flask in an ice bath.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
Workflow Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. scribd.com [scribd.com]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Friedel-Crafts Acylation of 2-Chlorotoluene with Ethyl Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 2-chlorotoluene with ethyl oxalyl chloride, a key transformation in the synthesis of valuable pharmaceutical and chemical intermediates. The document details the underlying reaction mechanism, explores the critical factors influencing regioselectivity, and presents a standardized experimental protocol. Quantitative data on reaction parameters and product distribution are summarized for clarity. Furthermore, this guide includes visual representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2][3] This reaction, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), is fundamental in the production of aryl ketones.[4][5] The acylation of substituted aromatic compounds like 2-chlorotoluene is of particular interest as it leads to the formation of multifunctional molecules that are precursors in various industrial applications, including pharmaceuticals and agrochemicals.
This guide focuses on the specific reaction between 2-chlorotoluene and ethyl oxalyl chloride. The resulting products, ethyl (chloro-methyl-benzoyl)glyoxylates, are versatile intermediates. The directing effects of both the chloro and methyl substituents on the aromatic ring of 2-chlorotoluene play a crucial role in determining the isomeric distribution of the products. Understanding and controlling this regioselectivity is paramount for optimizing the synthesis of the desired isomer.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. In this specific case, ethyl oxalyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to generate the ethoxalylium cation. This cation then attacks the electron-rich aromatic ring of 2-chlorotoluene.
Formation of the Electrophile
The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to the chlorine atom of the ethyl oxalyl chloride, leading to the formation of a resonance-stabilized acylium ion.[6][7]
Electrophilic Aromatic Substitution
The acylium ion then acts as an electrophile and attacks the π-electron system of the 2-chlorotoluene ring, forming a sigma complex (arenium ion). Subsequent deprotonation of the arenium ion by [AlCl₄]⁻ restores the aromaticity of the ring and regenerates the catalyst, yielding the final acylated product.[1][8]
Directing Effects and Regioselectivity
The regiochemical outcome of the acylation of 2-chlorotoluene is governed by the directing effects of the two substituents on the benzene ring:
-
Methyl Group (-CH₃): An activating, ortho, para-directing group.
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group.
In 2-chlorotoluene, the methyl group is at position 1 and the chloro group is at position 2. The activating methyl group directs incoming electrophiles to positions 4 and 6. The deactivating chloro group also directs to positions 4 and 6 (relative to its own position). Therefore, both substituents reinforce substitution at the 4- and 6-positions . The positions 3 and 5 are sterically hindered by the adjacent substituents. Consequently, the primary products expected from this reaction are ethyl 2-(3-chloro-4-methylbenzoyl)glyoxylate and ethyl 2-(5-chloro-2-methylbenzoyl)glyoxylate.
Due to steric hindrance from the adjacent chloro group, acylation at the 6-position is generally less favored than at the 4-position. Thus, the major product is predicted to be the isomer resulting from acylation at the position para to the methyl group.
Experimental Protocol
The following is a general experimental procedure for the Friedel-Crafts acylation of 2-chlorotoluene with ethyl oxalyl chloride. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 2-Chlorotoluene | C₇H₇Cl | 126.58 | ≥99% |
| Ethyl Oxalyl Chloride | C₄H₅ClO₃ | 136.53 | ≥98% |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | ≥99% |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~37% |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |
| Ice | H₂O | 18.02 | - |
Reaction Setup and Procedure
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 2.0 molar equivalents relative to 2-chlorotoluene) is added to anhydrous dichloromethane in the reaction flask. The mixture is stirred to form a suspension.
-
Addition of Acylating Agent: Ethyl oxalyl chloride (1.0 to 1.4 molar equivalents) is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride at 0-5 °C (ice bath).
-
Addition of Aromatic Substrate: 2-Chlorotoluene (1.0 molar equivalent) is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by fractional distillation under reduced pressure.
Data Presentation
| Parameter | Value/Range | Notes |
| Reactant Ratios | ||
| 2-Chlorotoluene | 1.0 eq | Limiting Reagent |
| Ethyl Oxalyl Chloride | 1.0 - 1.4 eq | A slight excess may be used to ensure complete reaction. |
| Aluminum Chloride | 1.1 - 2.0 eq | A stoichiometric amount or more is typically required.[9] |
| Reaction Conditions | ||
| Solvent | Dichloromethane | Anhydrous conditions are crucial. |
| Temperature | 0 °C to Room Temp. | Initial cooling is necessary to control the exothermic reaction. |
| Reaction Time | 2 - 24 hours | Monitored by TLC. |
| Product Distribution (Predicted) | ||
| Ethyl 2-(3-chloro-4-methylbenzoyl)glyoxylate | Major Product | Acylation at the position para to the methyl group. |
| Ethyl 2-(5-chloro-2-methylbenzoyl)glyoxylate | Minor Product | Acylation at the position ortho to the methyl group. |
| Yield | Variable | Highly dependent on reaction conditions and purity of reagents. |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the Friedel-Crafts acylation of 2-chlorotoluene.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The Friedel-Crafts acylation of 2-chlorotoluene with ethyl oxalyl chloride is a robust method for the synthesis of ethyl (chloro-methyl-benzoyl)glyoxylates. The regioselectivity of the reaction is predictable based on the directing effects of the substituents on the aromatic ring, with the major product arising from acylation at the 4-position. Careful control of reaction conditions, particularly the exclusion of moisture, is essential for achieving high yields. The experimental protocol and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis of these and related compounds. Further optimization of catalyst choice and reaction parameters may lead to improved yields and selectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. allstudyjournal.com [allstudyjournal.com]
- 5. allstudyjournal.com [allstudyjournal.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. CN101066925A - The solvent-free synthesis method of ethyl aryl glyoxylate - Google Patents [patents.google.com]
Spectroscopic and Synthetic Overview of Ethyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available spectroscopic information and synthetic considerations for Ethyl 2-(2-chlorophenyl)-2-oxoacetate (CAS No: 62123-75-5). Due to the limited availability of specific experimental spectroscopic data in public databases, this document presents predicted spectroscopic characteristics based on known chemical principles and data from structurally analogous compounds. Additionally, a generalized synthetic protocol is outlined.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Weight: 212.63 g/mol
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | 1.3 - 1.5 | Triplet | ~ 7 |
| Ethyl -CH₂ | 4.3 - 4.5 | Quartet | ~ 7 |
| Aromatic-H | 7.3 - 7.8 | Multiplet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~ 14 |
| Ethyl -CH₂ | ~ 62 |
| Aromatic C-Cl | ~ 132 |
| Aromatic C-H | 127 - 135 |
| Aromatic C-C=O | ~ 133 |
| Ester C=O | ~ 163 |
| Ketone C=O | ~ 185 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1730 - 1750 |
| C=O Stretch (Ketone) | 1680 - 1700 |
| C-O Stretch | 1100 - 1300 |
| C-Cl Stretch | 750 - 800 |
| Aromatic C-H Stretch | 3000 - 3100 |
Table 4: Predicted Mass Spectrometry Data
| Fragment | m/z |
| [M]⁺ | 212/214 (isotope pattern for Cl) |
| [M - OCH₂CH₃]⁺ | 167/169 |
| [C₆H₄ClCO]⁺ | 139/141 |
| [C₆H₄Cl]⁺ | 111/113 |
Experimental Protocols: A Generalized Approach
A specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a common method for the synthesis of α-keto esters is through the Friedel-Crafts acylation of an aromatic compound with an oxalyl chloride derivative. The following is a generalized protocol that could be adapted for the synthesis of the target compound.
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Chlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add ethyl oxalyl chloride dropwise.
-
After the addition is complete, add chlorobenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Characterization:
The purified product would then be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The obtained data should be compared with the predicted values.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl 2-(2-chlorophenyl)-2-oxoacetate. As of the latest literature search, experimentally derived spectra for this specific compound are not publicly available. The predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
Introduction
This compound is an alpha-keto ester derivative of chlorobenzene. The unique electronic environment of the carbonyl groups and the substituted aromatic ring gives rise to a characteristic NMR spectrum that is crucial for its identification and characterization. This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound, a generalized experimental protocol for NMR analysis, and visual representations of its structure and predicted spectral assignments.
Predicted NMR Data
The chemical shifts (δ) in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly influences the chemical shifts of the aromatic and ethyl group protons and carbons.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group and the four protons of the chlorophenyl ring.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (ethyl) | 1.3 - 1.5 | Triplet (t) | ~ 7.1 | 3H |
| CH₂ (ethyl) | 4.3 - 4.5 | Quartet (q) | ~ 7.1 | 2H |
| Aromatic H | 7.3 - 7.8 | Multiplet (m) | - | 4H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show distinct signals for the ethyl group carbons, the two carbonyl carbons, and the six carbons of the chlorophenyl ring.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~ 14 |
| CH₂ (ethyl) | ~ 62 |
| Aromatic C (quaternary, C-Cl) | ~ 132 |
| Aromatic C (quaternary, C-C=O) | ~ 133 |
| Aromatic CH | 127 - 135 |
| C=O (keto) | ~ 185 |
| C=O (ester) | ~ 163 |
Experimental Protocol for NMR Analysis
The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for ethyl aryl-alpha-ketoesters.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.
-
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
Molecular Structure and Atom Numbering
A Comprehensive Guide to Starting Materials for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The strategic selection of appropriate starting materials is a critical first step that dictates the efficiency, regioselectivity, and overall success of a synthetic route. This technical guide provides an in-depth exploration of common starting materials for the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, with a focus on widely applicable and robust synthetic methodologies. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a conceptual overview but also practical, actionable data and experimental protocols.
Core Starting Materials and Their Transformation into Heterocycles
The landscape of heterocyclic synthesis is vast, but a number of key starting material classes are repeatedly employed due to their versatility and commercial availability. These building blocks possess the requisite functionality to undergo cyclization reactions, often through well-established named reactions.
1,3-Dicarbonyl Compounds: Versatile Precursors for a Multitude of Heterocycles
1,3-Dicarbonyl compounds, including β-ketoesters and β-diketones, are arguably among the most important starting materials in heterocyclic chemistry. Their utility stems from the presence of two electrophilic carbonyl carbons and an acidic α-proton, allowing for a variety of condensation reactions.
A prime example of their application is the Hantzsch Pyridine Synthesis , a multi-component reaction that efficiently constructs dihydropyridine rings, which can be subsequently oxidized to pyridines.[1][2][3][4] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, commonly ammonia or ammonium acetate.[1][2][3][4]
The yields of the Hantzsch synthesis are influenced by the nature of the starting materials and the reaction conditions. Microwave-assisted protocols have been shown to significantly reduce reaction times and, in many cases, improve yields.[5][6][7][8]
| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Reflux in ethanol | 84 | [7] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Microwave (140°C, 10 min) | 92 | [7] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Microwave (140°C, 10 min) | 88 | [7] |
| Formaldehyde | Methyl acetoacetate | Ammonium acetate | Conventional heating | 75 | [2] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | PTSA, Ultrasonic irradiation in aqueous micelles | 96 | [2] |
1,4-Dicarbonyl Compounds: The Gateway to Five-Membered Heterocycles
1,4-Dicarbonyl compounds are the quintessential starting materials for the synthesis of five-membered aromatic heterocycles—furans, pyrroles, and thiophenes—through the celebrated Paal-Knorr Synthesis .[9][10][11] This acid-catalyzed condensation reaction is highly versatile and generally provides good to excellent yields of the desired heterocycle.[9][10][11]
-
Furan Synthesis: Achieved by the acid-catalyzed dehydration of a 1,4-dicarbonyl compound.[9][12]
-
Pyrrole Synthesis: Involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[13][14]
-
Thiophene Synthesis: Requires a sulfurating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to incorporate the sulfur atom into the ring.[15][16][17]
The choice of catalyst and reaction conditions can be tailored to optimize the synthesis of the desired heterocycle from a common 1,4-dicarbonyl precursor like 2,5-hexanedione.
| Heterocycle | 1,4-Dicarbonyl | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| 2,5-Dimethylfuran | 2,5-Hexanedione | - | p-TsOH, Toluene, Reflux | >90 | [9] |
| 2,5-Dimethylfuran | 2,5-Hexanedione | - | Trifluoroacetic Acid | High | [12] |
| 1-Phenyl-2,5-dimethylpyrrole | 2,5-Hexanedione | Aniline | Acetic Acid, Reflux | 91 | [18] |
| 1-Benzyl-2,5-dimethylpyrrole | 2,5-Hexanedione | Benzylamine | Acetic Acid, Reflux | 89 | [19] |
| 2,5-Dimethyl-1H-pyrrole | 2,5-Hexanedione | Ammonium acetate | N,N'-dimethylurea/L-(+)-tartaric acid | 88 | [18] |
| 2,5-Dimethylthiophene | 2,5-Hexanedione | Lawesson's Reagent | Toluene, Reflux | High | [15][20] |
| 2,5-Dimethylthiophene | 2,5-Hexanedione | P₄S₁₀ | Xylene, Reflux | Good | [15] |
α-Methylene Carbonyls and Active Methylene Nitriles: Building Blocks for 2-Aminothiophenes
The Gewald Aminothiophene Synthesis is a powerful one-pot, multi-component reaction for the preparation of highly substituted 2-aminothiophenes.[21][22] This reaction brings together a ketone or aldehyde (an α-methylene carbonyl compound), an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[21][22] The resulting 2-aminothiophenes are valuable intermediates in medicinal chemistry.
The yield of the Gewald synthesis is dependent on the reactivity of the carbonyl compound and the active methylene nitrile, as well as the choice of solvent and catalyst.[23][24]
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Conditions | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 96 | [23] |
| Acetone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 82 | [24] |
| Cyclopentanone | Malononitrile | Piperidinium borate | Ethanol/Water | 100°C | 95 | [23] |
| 4-Methylcyclohexanone | Malononitrile | Piperidinium borate | Ethanol/Water | 100°C | 92 | [23] |
| Cyclohexanone | Ethyl Cyanoacetate | Triethylamine/Water | Room Temperature | 98 | [21] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of heterocyclic compounds. The following sections provide step-by-step procedures for the key synthetic transformations discussed.
Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a classic Hantzsch pyridine synthesis using conventional heating.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Add ethanol (20 mL) to the flask and place a magnetic stir bar inside.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of heptane and ethyl acetate as the eluent.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford the pure product.
Protocol 2: Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethylpyrrole
This protocol details the synthesis of an N-substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.
Materials:
-
2,5-Hexanedione (1.14 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Glacial acetic acid (5 mL)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2,5-hexanedione (1.14 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in ethanol (20 mL).
-
Add glacial acetic acid (5 mL) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 3: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes a one-pot synthesis of a 2-aminothiophene derivative.
Materials:
-
Cyclohexanone (0.98 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Elemental sulfur (0.32 g, 10 mmol)
-
Morpholine (0.87 g, 10 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask, add cyclohexanone (0.98 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (20 mL).
-
Add morpholine (0.87 g, 10 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 50°C and stir for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be recrystallized from ethanol to afford the pure 2-aminothiophene.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and experimental workflows.
Caption: Reaction pathway of the Hantzsch Pyridine Synthesis.
Caption: Logical workflow for Paal-Knorr synthesis.
Caption: Experimental workflow for the Gewald synthesis.
Conclusion
The synthesis of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry. A thorough understanding of the key starting materials and the synthetic methodologies for their transformation is paramount for the efficient and successful development of novel chemical entities. This guide has provided a detailed overview of some of the most fundamental and widely used starting materials, including 1,3- and 1,4-dicarbonyl compounds, as well as α-methylene carbonyls and active methylene nitriles. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to empower researchers, scientists, and drug development professionals in their pursuit of innovative heterocyclic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 16. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 17. chemtube3d.com [chemtube3d.com]
- 18. An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. rgmcet.edu.in [rgmcet.edu.in]
- 20. Thiophene synthesis [organic-chemistry.org]
- 21. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. d-nb.info [d-nb.info]
- 24. researchgate.net [researchgate.net]
Ethyl 2-(2-chlorophenyl)-2-oxoacetate: A Comprehensive Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-chlorophenyl)-2-oxoacetate is a pivotal pharmaceutical intermediate, playing a crucial role in the synthesis of a variety of therapeutic agents. Its unique chemical structure, featuring a reactive α-ketoester moiety, makes it a versatile building block for the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth overview of its synthesis, key chemical properties, and significant applications in drug development, with a particular focus on its role as a precursor in the synthesis of the antiplatelet drug Clopidogrel. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to support researchers in their drug discovery and development endeavors.
Chemical Properties and Specifications
This compound is a pale yellow liquid under standard conditions. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 62123-75-5 |
| Molecular Formula | C₁₀H₉ClO₃ |
| Molecular Weight | 212.63 g/mol |
| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid |
| Purity | Typically ≥97% |
| Storage Temperature | Room Temperature |
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Chlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to manage HCl gas evolution. The apparatus should be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Anhydrous aluminum chloride (1.2 equivalents) is suspended in dry dichloromethane. The suspension is cooled to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: A solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Addition of Chlorobenzene: Chlorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and 1M HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
Purification: The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications as a Pharmaceutical Intermediate
This compound is a valuable precursor for the synthesis of various pharmaceutical agents, primarily due to its ability to participate in reactions that form key heterocyclic structures.
Synthesis of Quinoxaline Derivatives
The α-ketoester functionality of this compound makes it an ideal substrate for condensation reactions with o-phenylenediamines to form quinoxalinone derivatives. Quinoxalines are a class of nitrogen-containing heterocycles that are core structures in many biologically active compounds with a wide range of activities, including antiviral, antibacterial, and anticancer properties.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 3-(2-chlorophenyl)quinoxalin-2(1H)-one.
Caption: Workflow for the synthesis of a quinoxalinone derivative.
Precursor to Clopidogrel
This compound serves as a key starting material for the synthesis of 2-chlorophenylglycine, a crucial intermediate in the production of the antiplatelet drug Clopidogrel. The synthesis involves the conversion of the keto group to an amino group, followed by esterification to yield the desired intermediate.
Clopidogrel is an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor, which plays a critical role in platelet activation and aggregation.
The binding of ADP to the P2Y12 receptor on platelets initiates a signaling cascade that leads to platelet aggregation and thrombus formation. Clopidogrel's active metabolite irreversibly binds to the P2Y12 receptor, blocking this pathway and thus inhibiting platelet aggregation.
Caption: Simplified signaling pathway of the P2Y12 receptor and the inhibitory action of Clopidogrel.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and applications of this compound.
| Reaction | Reactants | Catalyst/Solvent | Conditions | Yield | Purity |
| Friedel-Crafts Acylation | Chlorobenzene, Ethyl oxalyl chloride | AlCl₃ / Dichloromethane | 0 °C to RT, 2-4h | 60-70% | >97% |
| Quinoxalinone Synthesis | This compound, o-Phenylenediamine | Glacial Acetic Acid | Reflux, 4-6h | 80-90% | >98% |
Conclusion
This compound is a fundamentally important intermediate in pharmaceutical synthesis. Its straightforward synthesis via Friedel-Crafts acylation and its reactivity in forming heterocyclic systems like quinoxalinones underscore its utility. Furthermore, its role as a precursor to the key Clopidogrel intermediate, 2-chlorophenylglycine, highlights its significance in the production of life-saving cardiovascular drugs. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in the field of medicinal chemistry, leveraging the synthetic potential of this versatile molecule.
An In-Depth Technical Guide to the Reactivity of the Alpha-Keto Ester in Ethyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-chlorophenyl)-2-oxoacetate is a versatile bifunctional molecule featuring a highly reactive α-keto ester moiety. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its utility as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The reactivity of the two adjacent carbonyl groups, influenced by the electronic effects of the ortho-chlorinated phenyl ring, allows for a variety of chemical transformations. This document details experimental protocols for its synthesis and key reactions, presents quantitative data in structured tables, and includes visualizations of reaction pathways and workflows to support researchers in their synthetic endeavors.
Introduction: The Unique Reactivity of α-Keto Esters
Alpha-keto esters are characterized by the presence of a ketone and an ester functional group on adjacent carbon atoms. This arrangement imparts distinct reactivity to the molecule, primarily centered around the electrophilic nature of the two carbonyl carbons. The reactivity of the α-keto carbon is significantly enhanced by the electron-withdrawing effect of the adjacent ester group.[1]
In this compound, the presence of a chlorine atom at the ortho position of the phenyl ring further influences the electrophilicity of the α-keto carbonyl carbon through its inductive electron-withdrawing effect (-I). This enhanced electrophilicity makes the α-keto group a prime target for nucleophilic attack, a predominant reaction pathway for α-keto esters.[1] Understanding and controlling these reactions are crucial for the strategic use of this compound as a building block in complex molecular architectures.
Synthesis of this compound
The most direct and common method for the synthesis of aryl α-keto esters like this compound is the Friedel-Crafts acylation of the corresponding aromatic compound.
Friedel-Crafts Acylation of Chlorobenzene
This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich chlorobenzene ring. Due to the ortho-, para-directing nature of the chloro substituent, a mixture of isomers is expected, with the para-substituted product often being the major one due to reduced steric hindrance.[1] However, careful control of reaction conditions can influence the regioselectivity.
Reaction Scheme:
Caption: Friedel-Crafts acylation of chlorobenzene.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from the general procedure for the Friedel-Crafts acylation of substituted benzenes.[2]
Materials:
-
Chlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add chlorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.
-
Once the addition of chlorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of isomers, can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Key Reactions of the α-Keto Ester Moiety
The dual carbonyl functionality of this compound allows for a range of chemical transformations, primarily involving nucleophilic attack at the keto group and reactions at the ester group.
Reduction of the Keto Group
The selective reduction of the ketone in the presence of the ester is a valuable transformation, leading to the corresponding α-hydroxy ester, a key chiral intermediate in the synthesis of various pharmaceuticals, including the antiplatelet agent Clopidogrel.
Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes in the presence of less reactive functional groups like esters.
Reaction Scheme:
Caption: Reduction of the α-keto group.
This protocol is adapted from the general procedure for the reduction of α-keto esters.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of 1M HCl until gas evolution ceases.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product, Ethyl 2-(2-chlorophenyl)-2-hydroxyacetate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Reaction with Nucleophiles: Synthesis of Heterocycles
The adjacent carbonyl groups of α-keto esters are excellent precursors for the synthesis of various heterocyclic compounds through condensation reactions with binucleophiles.
The reaction of this compound with o-phenylenediamine provides a direct route to 3-substituted quinoxalin-2(1H)-ones, which are important scaffolds in medicinal chemistry.[3]
Reaction Scheme:
Caption: Synthesis of a quinoxalinone derivative.
This protocol is adapted from the synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one.[3]
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 3-(2-chlorophenyl)quinoxalin-2(1H)-one.
-
Dry the purified product under vacuum.
Hydrolysis of the Ester Group
Under acidic or basic conditions, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(2-chlorophenyl)-2-oxoacetic acid.
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester.
Quantitative Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | 62123-75-5 | C₁₀H₉ClO₃ | 212.63 | Liquid |
| Ethyl 2-(2-chlorophenyl)-2-hydroxyacetate | Not available | C₁₀H₁₁ClO₃ | 214.64 | Not available |
| 3-(2-Chlorophenyl)quinoxalin-2(1H)-one | Not available | C₁₄H₉ClN₂O | 256.69 | Solid |
| 2-(2-Chlorophenyl)-2-oxoacetic acid | 26118-14-9 | C₈H₅ClO₃ | 184.58 | Solid |
Spectroscopic Data
No specific experimental spectroscopic data for this compound was found in the searched literature. The following are predicted values and typical ranges for similar structures.
¹H NMR (predicted):
-
Aromatic protons (4H): δ 7.3-7.8 ppm (multiplet)
-
Ethyl -CH₂- (2H): δ 4.4 ppm (quartet, J ≈ 7.1 Hz)
-
Ethyl -CH₃ (3H): δ 1.4 ppm (triplet, J ≈ 7.1 Hz)
¹³C NMR (predicted):
-
Keto C=O: δ 185-195 ppm
-
Ester C=O: δ 160-165 ppm
-
Aromatic carbons: δ 125-135 ppm
-
Ethyl -CH₂-: δ 60-65 ppm
-
Ethyl -CH₃: δ 13-15 ppm
IR (predicted):
-
C=O stretch (keto and ester): 1720-1750 cm⁻¹ (strong, broad)
-
C-O stretch (ester): 1200-1300 cm⁻¹
-
Aromatic C=C stretch: 1450-1600 cm⁻¹
-
C-Cl stretch: 750-800 cm⁻¹
Conclusion
This compound is a valuable and reactive building block in organic synthesis. The adjacent keto and ester functionalities, activated by the ortho-chloro substituent, provide a versatile platform for a variety of chemical transformations. The synthetic and reaction protocols detailed in this guide, along with the summarized data, offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in the creation of novel and complex molecules. Further investigation into the specific reaction kinetics and the development of stereoselective transformations of this molecule will undoubtedly expand its utility in the field of chemical synthesis.
References
Navigating the Stability and Storage of Ethyl 2-(2-chlorophenyl)-2-oxoacetate: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of key chemical intermediates is paramount to ensuring experimental reproducibility, product integrity, and safety. This in-depth technical guide focuses on Ethyl 2-(2-chlorophenyl)-2-oxoacetate, a versatile α-keto ester, providing a framework for its handling, storage, and stability assessment.
While specific, long-term stability data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from related chemical classes, including α-keto esters, aromatic ketones, and chlorinated aromatic compounds, to provide a robust set of recommendations and methodologies.
Core Stability Profile and Recommended Storage
Based on the general characteristics of α-keto esters and aromatic ketones, this compound is anticipated to be a relatively stable compound under controlled conditions.[1] However, its structure suggests potential sensitivity to certain environmental factors, primarily moisture and light.
Recommended Storage Conditions:
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |
| Light | Amber vial or dark container | Protects against potential photodecomposition, a known risk for aromatic ketones.[2][3] |
| Moisture | Tightly sealed container, desiccated environment | Prevents hydrolysis of the ester functional group.[4] |
A related compound, Ethyl 2-chloro-2-oxoacetate, is noted to be moisture-sensitive and reactive with water, reinforcing the need for stringent moisture control.[5]
Potential Degradation Pathways
Understanding the potential routes of degradation is crucial for developing appropriate stability-indicating analytical methods and for troubleshooting unexpected experimental outcomes. The primary anticipated degradation pathways for this compound are hydrolysis and photodegradation.
Hydrolytic Degradation
The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction would yield 2-(2-chlorophenyl)-2-oxoacetic acid and ethanol. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.[6]
Photodegradation
Aromatic ketones are known to be photochemically active.[2][7] Upon absorption of light, particularly UV radiation, the molecule can be excited to a higher energy state, leading to various reactions. For chlorinated aromatic compounds, photodechlorination is a possible degradation pathway.[3] This would involve the cleavage of the carbon-chlorine bond, potentially leading to the formation of radical species and subsequent secondary reactions.
The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.
Experimental Protocols for Stability Testing
To quantitatively assess the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies and long-term stability studies.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
General Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat the solution (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) and maintain the solution at room temperature or slightly elevated temperature for a defined period.
-
Oxidation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep the solution at room temperature for a defined period.
-
Photostability: Expose the solution to a controlled source of UV and visible light (e.g., in a photostability chamber). A solid sample should also be tested.
-
Thermal Degradation: Store both solid sample and a solution at an elevated temperature (e.g., 60-80°C).
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products.
Long-Term Stability Study
Long-term stability studies are conducted under the recommended storage conditions to establish the shelf-life of the compound.
General Protocol for Long-Term Stability Study:
-
Sample Storage: Store multiple batches of this compound in tightly sealed, light-protected containers under the recommended conditions (2-8°C, inert atmosphere).
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and moisture content.
-
Data Evaluation: Evaluate the data to determine if any significant changes in purity or physical properties have occurred over time.
Data Presentation for Stability Studies
The quantitative data generated from stability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table for Forced Degradation Study Results:
| Stress Condition | Duration | Assay of Parent Compound (%) | Number of Degradants | Major Degradant (% Area) |
| 0.1 N HCl, 60°C | 24h | |||
| 0.1 N NaOH, RT | 24h | |||
| 3% H₂O₂, RT | 24h | |||
| Photolytic (UV/Vis) | 24h | |||
| Thermal, 80°C | 24h |
Table for Long-Term Stability Study Results (at 2-8°C):
| Time Point (Months) | Batch 1 Purity (%) | Batch 2 Purity (%) | Batch 3 Purity (%) | Appearance |
| 0 | Conforms | |||
| 3 | Conforms | |||
| 6 | Conforms | |||
| 12 | Conforms | |||
| 24 | Conforms | |||
| 36 | Conforms |
References
- 1. mdpi.com [mdpi.com]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 7. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoxalines from Ethyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one from the reaction of Ethyl 2-(2-chlorophenyl)-2-oxoacetate with o-phenylenediamine. Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The acid-catalyzed condensation of α-ketoesters, such as this compound, with o-phenylenediamine offers a direct and efficient route to 3-substituted quinoxalin-2(1H)-ones, which are valuable intermediates in medicinal chemistry and drug discovery programs.
Introduction
The synthesis of quinoxaline scaffolds is a cornerstone in heterocyclic chemistry due to their significant therapeutic potential. The most common and classical method for the preparation of quinoxalines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. This reaction is typically carried out under acidic conditions and often requires heating. The use of α-ketoesters as the dicarbonyl component provides a straightforward pathway to quinoxalin-2(1H)-one derivatives. These derivatives are of particular interest as they are key structural motifs in a variety of bioactive compounds. This protocol outlines a reliable method for the synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one, a representative example of this class of compounds.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one. The data is based on typical results obtained for the synthesis of analogous 3-arylquinoxalin-2(1H)-ones under acidic conditions.
| Parameter | Value | Notes |
| Reactant 1 | This compound | 1.0 equivalent |
| Reactant 2 | o-Phenylenediamine | 1.0 equivalent |
| Solvent | Glacial Acetic Acid | --- |
| Catalyst | Self-catalyzed by Acetic Acid | --- |
| Reaction Temperature | Reflux (approx. 118 °C) | --- |
| Reaction Time | 4 - 8 hours | Monitored by TLC |
| Yield (Isolated) | 80 - 95% | Varies with scale and purity of reactants |
| Product Purity | >95% after recrystallization | --- |
| Melting Point | Not specifically reported, but expected for a crystalline solid | --- |
Experimental Protocols
Synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one
This protocol describes the acid-catalyzed condensation of this compound and o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Solvent Addition: To the flask, add a sufficient volume of glacial acetic acid to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-(2-chlorophenyl)quinoxalin-2(1H)-one.
-
Drying: Dry the purified product under vacuum.
Visualizations
Reaction Pathway
The following diagram illustrates the plausible reaction mechanism for the formation of 3-(2-chlorophenyl)quinoxalin-2(1H)-one from this compound and o-phenylenediamine. The reaction proceeds via an initial condensation to form an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration.
References
Application Notes: Synthesis and Utility of 3-(2-chlorophenyl)quinoxalin-2(1H)-one
Introduction
The reaction between ethyl 2-(2-chlorophenyl)-2-oxoacetate and o-phenylenediamine is a cornerstone condensation reaction in heterocyclic chemistry. This process provides a direct and efficient route to synthesize 3-(2-chlorophenyl)quinoxalin-2(1H)-one, a member of the quinoxalinone family. Quinoxaline derivatives are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities and applications as functional materials.[1][2][3] These compounds form the core structure of various antibiotics and exhibit a wide range of pharmacological properties, including antiviral, antibacterial, anticancer, and anti-inflammatory effects.[4] The described reaction is a facile method for producing these valuable molecular scaffolds.
Reaction Mechanism and Rationale
The synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one from the specified reactants proceeds via a cyclocondensation reaction. The proposed mechanism involves two key steps:
-
Initial Condensation: One of the nucleophilic amino groups of o-phenylenediamine attacks the electrophilic ketone carbonyl group of this compound, forming a hemiaminal intermediate which then dehydrates to form an imine.
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the ester carbonyl group. This is followed by the elimination of an ethanol molecule to yield the stable, six-membered heterocyclic ring system of the quinoxalinone product.
This one-pot synthesis is widely used due to its efficiency and the general availability of the starting materials.[5][6]
Applications in Research and Drug Development
Quinoxalinone derivatives are recognized as privileged scaffolds in medicinal chemistry. The product of this reaction, 3-(2-chlorophenyl)quinoxalin-2(1H)-one, can serve as a crucial intermediate for the development of novel therapeutic agents. The broad spectrum of biological activities associated with the quinoxaline core includes:
-
Anticancer Activity: Many quinoxaline derivatives have shown potent cytotoxic effects against various human cancer cell lines.[2]
-
Antimicrobial Properties: These compounds have been identified as effective agents against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][5]
-
Antiviral Effects: Certain derivatives have been investigated for their ability to inhibit viral replication, including activity against HIV.[1]
-
Kinase Inhibition: The quinoxaline structure is a key component in some kinase inhibitors, which are vital in cancer therapy.[7]
The workflow for leveraging this synthesis in a drug discovery program is outlined below.
Experimental Protocol: Synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one
Objective: To synthesize 3-(2-chlorophenyl)quinoxalin-2(1H)-one via the condensation of this compound and o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid (or Ethanol)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Vacuum filtration setup
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid (20-30 mL) to dissolve the starting material. Subsequently, add o-phenylenediamine (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C for glacial acetic acid) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every hour. Use an appropriate solvent system (e.g., Ethyl Acetate/Hexane mixture) to check for the disappearance of the starting materials. The reaction is typically complete within 4-6 hours.[4]
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.
-
Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid.
-
Drying: Dry the collected solid product, 3-(2-chlorophenyl)quinoxalin-2(1H)-one, in a vacuum oven.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.
The general workflow for this experimental protocol is visualized below.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of quinoxalinone derivatives via this method. Actual values may vary based on specific reaction conditions and scale.
| Parameter | Value | Notes |
| Reactant Molar Ratio | 1:1 | This compound : o-phenylenediamine |
| Solvent | Glacial Acetic Acid | Ethanol can also be used as a solvent. |
| Reaction Temperature | Reflux (~118 °C) | Temperature will depend on the solvent chosen. |
| Reaction Time | 4 - 6 hours | Monitor by TLC for completion. |
| Typical Yield | 75 - 90% | Yields are generally good to excellent for this type of condensation.[5] |
| Appearance | Off-white to pale yellow solid | |
| Characterization | ||
| ¹H NMR, ¹³C NMR | Spectra should confirm the aromatic and heterocyclic protons/carbons. | |
| Mass Spectrometry | The molecular ion peak should correspond to the expected product mass. | |
| Melting Point | A sharp melting point indicates high purity. |
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Synthesis of Dihydroquinoxalinones from Biomass-Derived Keto Acids and o-Phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Multicomponent Reactions Involving Ethyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of ethyl 2-(2-chlorophenyl)-2-oxoacetate in multicomponent reactions (MCRs). The focus is on the synthesis of heterocyclic scaffolds with significant potential in medicinal chemistry and drug discovery. The protocols provided are based on established MCR methodologies and can be adapted for the synthesis of diverse compound libraries.
Introduction
This compound is a versatile α-ketoester that serves as a valuable building block in organic synthesis. Its two electrophilic centers, the ketone and the ester carbonyl groups, make it an ideal substrate for a variety of nucleophilic addition reactions. In the context of multicomponent reactions, this reagent can participate as the carbonyl component, enabling the rapid and efficient construction of complex molecular architectures in a single synthetic operation. This high degree of atom economy and operational simplicity makes MCRs involving this compound particularly attractive for the generation of compound libraries for high-throughput screening in drug discovery programs.[1][2]
This guide details the application of this compound in two prominent MCRs: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Passerini reaction for the preparation of α-acyloxy amides.
Application Note 1: Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or thiones (DHPMs).[2] DHPMs are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3] Notably, some DHPM derivatives act as calcium channel blockers.[2] this compound can serve as the aldehyde component in a Biginelli-type reaction, leading to the formation of highly substituted dihydropyrimidinones.
The reaction mechanism is believed to proceed through the initial condensation of the aldehyde with urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the final DHPM product.[2]
Quantitative Data Summary
The following table summarizes representative data for the Biginelli reaction to synthesize Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
| Entry | Aldehyde Component | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 2-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Polyphosphate ester | Dichloromethane | 4 | 83 | [4] |
| 2 | 2-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | [Msim]Cl | Ethanol | 3 | 85 | [1] |
Note: The data is based on the reaction with 2-chlorobenzaldehyde, which is structurally analogous to the reactive aldehyde moiety of this compound in this context.
Experimental Protocol: Synthesis of Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from established Biginelli reaction procedures.[1][4]
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Polyphosphate ester (PPE) or a suitable Lewis/Brønsted acid catalyst
-
Ethanol or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).
-
Add the solvent (ethanol or DCM, 10 mL).
-
To the stirred mixture, add the catalyst (e.g., polyphosphate ester, a catalytic amount).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 3-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water and stir for 15-20 minutes to induce precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Biginelli Reaction Workflow
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
Application Note 2: Passerini Three-Component Reaction for the Synthesis of α-Acyloxy Amides
The Passerini reaction is a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[3] This reaction is highly atom-economical and allows for the rapid generation of a diverse range of products with potential applications in medicinal chemistry, including the synthesis of peptidomimetics and other biologically active molecules.[5] this compound can effectively serve as the carbonyl component in this reaction.
The mechanism of the Passerini reaction is thought to proceed through a concerted pathway in aprotic solvents, where the carbonyl compound, carboxylic acid, and isocyanide react in a trimolecular fashion.[3]
Quantitative Data Summary
The following table provides a generalized summary of expected outcomes for the Passerini reaction with this compound, based on typical yields for this MCR.
| Entry | Carbonyl Component | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | This compound | Acetic Acid | Cyclohexyl isocyanide | Dichloromethane | 24 | 60-80 (expected) | [5][6] |
| 2 | This compound | Benzoic Acid | tert-Butyl isocyanide | Dichloromethane | 24 | 60-80 (expected) | [5][6] |
Experimental Protocol: General Procedure for the Passerini Reaction
This protocol is a generalized procedure based on established methods for the Passerini reaction.[5][6]
Materials:
-
This compound (1.0 eq)
-
A carboxylic acid (e.g., acetic acid, benzoic acid) (1.0 eq)
-
An isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide) (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL).
-
To this stirred solution, add the isocyanide (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide product.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Passerini Reaction Signaling Pathway
Caption: Simplified mechanism of the Passerini reaction.
Conclusion
This compound is a highly effective and versatile substrate for multicomponent reactions, providing rapid access to structurally diverse and medicinally relevant heterocyclic compounds. The Biginelli and Passerini reactions highlighted herein are just two examples of the potential applications of this valuable building block. The operational simplicity, high convergence, and atom economy of these one-pot syntheses make them powerful tools for modern drug discovery and development. Researchers are encouraged to explore the use of this reagent in other MCRs, such as the Ugi and Hantzsch reactions, to further expand the accessible chemical space.
References
Catalytic Applications of Ethyl 2-(2-chlorophenyl)-2-oxoacetate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary catalytic applications of ethyl 2-(2-chlorophenyl)-2-oxoacetate and its derivatives. The primary focus is on the asymmetric reduction to synthesize chiral ethyl 2-(2-chlorophenyl)-2-hydroxyacetate, a valuable building block in the pharmaceutical industry for the development of enantiomerically pure drugs. This document outlines three key catalytic methodologies: Biocatalytic Reduction, Noyori Asymmetric Hydrogenation, and Corey-Bakshi-Shibata (CBS) Reduction.
Introduction
This compound is a prochiral α-keto ester that serves as a versatile substrate in various catalytic transformations. Its derivatives, particularly the corresponding chiral α-hydroxy esters, are of significant interest as intermediates in the synthesis of complex molecules with specific biological activities. The catalytic asymmetric reduction of the ketone functionality is a critical step in accessing these enantiopure compounds. The choice of catalytic system is paramount in achieving high yields and enantioselectivity.
Key Catalytic Application: Asymmetric Reduction to Chiral α-Hydroxy Esters
The most prominent catalytic application of this compound is its enantioselective reduction to produce either (R)- or (S)-ethyl 2-(2-chlorophenyl)-2-hydroxyacetate. These chiral alcohols are valuable synthons for the preparation of a variety of biologically active molecules.
Data Presentation: Asymmetric Reduction of Analogous α-Keto Esters
While specific quantitative data for the asymmetric reduction of this compound is not extensively published, the following tables summarize typical results for analogous α-keto ester substrates. This data provides a strong indication of the expected outcomes and serves as a valuable starting point for reaction optimization.
Table 1: Biocatalytic Reduction of α-Keto Esters
| Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Saccharomyces cerevisiae | Ethyl benzoylformate | (R) | 82 | >99 |
| Daucus carota | Ethyl benzoylformate | (R) | 75 | 95 |
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | (R) | 95.1 | 99.7[1] |
| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutyrate | (S) | >90 | >92[2] |
Table 2: Noyori Asymmetric Hydrogenation of α-Keto Esters
| Catalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru(OAc)₂( (S)-BINAP) | Methyl 2-oxo-3-phenylpropanoate | (S) | 98 | 96 |
| [RuCl((S)-BINAP)(benzene)]Cl | Ethyl benzoylformate | (S) | 100 | 87 |
| RuBr₂[(R)-BINAP] | Deuterated β-keto ester | (R) | High | High |
Table 3: Corey-Bakshi-Shibata (CBS) Reduction of Ketones
| Catalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-CBS catalyst | 7-(Benzyloxy)hept-1-en-3-one | (S) | 89 | 91[3] |
| (S)-CBS catalyst | Acetophenone | (S) | 97 | 94 |
| Chiral Oxazaborolidine | General Ketones | N/A | High | >95[4][5] |
Experimental Protocols
The following are detailed protocols for the three primary methods of asymmetric reduction of α-keto esters, which can be adapted for this compound.
Biocatalytic Asymmetric Reduction using Saccharomyces cerevisiae (Baker's Yeast)
Biocatalytic methods offer a green and cost-effective approach to asymmetric synthesis, utilizing whole-cell biocatalysts that contain oxidoreductase enzymes capable of reducing prochiral ketones with high enantioselectivity under mild conditions.
Materials:
-
This compound
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
Sucrose
-
Deionized water
-
Ethyl acetate
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Orbital shaker
Procedure:
-
Yeast Activation: In a 250 mL Erlenmeyer flask, dissolve 10 g of sucrose in 100 mL of deionized water. Add 10 g of active dry baker's yeast to the sucrose solution and stir for 30 minutes at 30°C to activate the yeast.
-
Substrate Addition: Add 200 mg of this compound to the fermenting yeast suspension.
-
Reaction: Seal the flask and place it in an orbital shaker at 150 rpm and 30°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes.
-
Filtration: Filter the mixture through a pad of Celite to remove the yeast cells, washing the Celite pad with additional ethyl acetate.
-
Extraction: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude chiral alcohol.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.
Noyori Asymmetric Hydrogenation
This method is a powerful tool for the enantioselective reduction of ketones, employing a ruthenium catalyst with a chiral phosphine ligand, such as BINAP, under a hydrogen atmosphere.[6] It is particularly suitable for large-scale synthesis due to high catalytic turnover numbers.
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
-
Inert atmosphere glovebox
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox, charge a glass liner for the autoclave with this compound (1.0 mmol) and [RuCl₂((R)-BINAP)] (0.01 mmol, 1 mol%).
-
Solvent Addition: Add 10 mL of degassed methanol to the glass liner.
-
Reaction Setup: Seal the glass liner inside the high-pressure autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 4 to 100 atm). Stir the reaction mixture at a controlled temperature (e.g., 25°C to 50°C).
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the autoclave) and analyzing by TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly effective method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[3][4][5] This method is known for its high enantioselectivity and predictable stereochemical outcome.[4][5]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) as a 1 M solution in toluene.
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 mmol) to the catalyst solution.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes at 0°C.
-
Reaction: Stir the reaction mixture at 0°C until the starting material is consumed, as monitored by TLC.
-
Quenching: Slowly quench the reaction by the dropwise addition of methanol at 0°C.
-
Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Signaling Pathway Involvement (Hypothetical)
While there is no direct evidence of this compound or its derivatives being involved in specific signaling pathways, chiral α-hydroxy acids, the hydrolysis products of the corresponding esters, are structurally similar to intermediates in various metabolic pathways. For instance, they can be analogs of lactate or other α-hydroxy carboxylic acids. A hypothetical inhibitory action on an enzyme like Lactate Dehydrogenase (LDH) could be envisioned.
Experimental Workflow: Asymmetric Reduction
The general workflow for the catalytic asymmetric reduction of this compound to its corresponding chiral alcohol involves several key stages, from catalyst selection to final product analysis.
Logical Relationship of Catalytic Methods
The choice of catalytic method for the asymmetric reduction of this compound often depends on factors such as scale, desired enantiomer, and available equipment. This diagram illustrates the logical flow for selecting an appropriate method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: The Versatile Role of Ethyl 2-(2-chlorophenyl)-2-oxoacetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted applications of ethyl 2-(2-chlorophenyl)-2-oxoacetate and its structural analogs in medicinal chemistry. This key building block serves as a crucial intermediate in the synthesis of several commercially successful drugs and is a versatile scaffold for the development of novel therapeutic agents.
Core Applications in Drug Synthesis
This compound is a pivotal precursor in the synthesis of prominent antithrombotic agents. Its unique chemical structure allows for the facile introduction of diverse functionalities, leading to the creation of complex heterocyclic systems with significant pharmacological activity.
Synthesis of the Antiplatelet Drug Clopidogrel
This compound is a key starting material for the synthesis of Clopidogrel, a widely prescribed antiplatelet medication used to prevent heart attacks and strokes.[1][2] The synthesis involves a multi-step process to construct the thienopyridine core and establish the correct stereochemistry, with the (S)-enantiomer being the active form.
Key Synthetic Intermediates and Pathways:
The synthesis of (S)-clopidogrel from this compound can be conceptually understood through the following workflow. The process often involves the formation of an amino ester intermediate which is then cyclized.
Figure 1: Synthetic workflow for Clopidogrel.
Intermediate for the Anticoagulant Edoxaban
A structurally related compound, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is a critical intermediate in the synthesis of Edoxaban.[3][4] Edoxaban is a direct factor Xa inhibitor, an oral anticoagulant used for the prevention of stroke and systemic embolism.
Illustrative Synthetic Pathway:
The synthesis of an Edoxaban intermediate involves the condensation of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate with a protected diamine cyclohexane derivative.
Figure 2: Synthesis of an Edoxaban intermediate.
Exploration of Novel Therapeutic Activities
Beyond its role in established drugs, derivatives of the ethyl 2-(phenyl)-2-oxoacetate scaffold are being actively investigated for a range of other therapeutic applications.
Hypolipidemic Agents
Derivatives of ethyl 2-(chlorophenyl)-2-oxoacetate have shown potential as hypolipidemic agents. For instance, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate has demonstrated significant reductions in serum cholesterol and triglyceride levels in animal models.
| Compound | Dose | Animal Model | Cholesterol Reduction (%) | Triglyceride Reduction (%) | Citation |
| Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate | 0.05% in diet | Normal rats | 23 | 35 | [5] |
Antimicrobial and Anticancer Potential
The oxoacetate and related heterocyclic scaffolds are being explored for their potential as antimicrobial and anticancer agents. While specific data for direct derivatives of this compound is emerging, related structures have shown promising activity. For example, various oxadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Similarly, certain phenylacetamide derivatives have been investigated as potential anticancer agents.
Experimental Protocols
General Protocol for the Synthesis of a Clopidogrel Intermediate
This protocol outlines a general procedure for the condensation reaction to form a key intermediate in the synthesis of Clopidogrel.
Materials:
-
This compound
-
2-Thiophenethylamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) and 2-thiophenethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate, methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate.
General Protocol for the Synthesis of an Edoxaban Intermediate
This protocol provides a general method for the amide coupling reaction to form a key intermediate for Edoxaban.
Materials:
-
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate
-
(1S,3R,4S)-tert-butyl (3-amino-4-(dimethylcarbamoyl)cyclohexyl)carbamate
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (1S,3R,4S)-tert-butyl (3-amino-4-(dimethylcarbamoyl)cyclohexyl)carbamate (1.1 equivalents) and DIPEA (2.5 equivalents) in DMF.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired Edoxaban intermediate.
Protocol for In Vitro Antiplatelet Aggregation Assay
This protocol describes a general method to evaluate the antiplatelet activity of compounds like Clopidogrel and its analogs using light transmission aggregometry.
Materials:
-
Platelet-rich plasma (PRP) from healthy human volunteers
-
Adenosine diphosphate (ADP)
-
Test compound (e.g., Clopidogrel analog) dissolved in a suitable solvent (e.g., DMSO)
-
Saline solution
-
Light transmission aggregometer
-
Cuvettes
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline of 100% light transmission.
-
Add a specific concentration of the test compound or vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Induce platelet aggregation by adding a known concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for a set time (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated from the maximal change in light transmission.
-
Determine the IC50 value of the test compound by testing a range of concentrations.
Workflow for Antiplatelet Activity Evaluation:
Figure 3: Workflow for antiplatelet assay.
These notes are intended to provide a foundational understanding and practical guidance for researchers working with this compound and its derivatives. For specific applications, further optimization of the described protocols may be necessary. Always adhere to standard laboratory safety procedures.
References
- 1. Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | 1243308-37-3 [chemicalbook.com]
- 5. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Kinase Inhibitors: Application Notes for Ethyl 2-(2-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing Ethyl 2-(2-chlorophenyl)-2-oxoacetate as a key starting material. The focus is on the synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one, a scaffold with demonstrated potential for kinase inhibition.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The quinoxalinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent and selective inhibition of various kinases[1][2]. This compound is a versatile building block that can be efficiently converted to the 3-(2-chlorophenyl)quinoxalin-2(1H)-one core, providing a straightforward entry into this promising class of compounds. This document outlines the synthetic protocol, presents representative biological data for analogous compounds, and provides detailed methodologies for key biological assays.
Proposed Synthesis: 3-(2-chlorophenyl)quinoxalin-2(1H)-one
The synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one from this compound is proposed via a condensation reaction with o-phenylenediamine. This reaction is a well-established method for the formation of the quinoxalinone ring system[3][4].
Reaction Scheme:
Caption: Synthetic scheme for 3-(2-chlorophenyl)quinoxalin-2(1H)-one.
Quantitative Data: Representative Quinoxalinone-Based Kinase Inhibitors
While specific data for 3-(2-chlorophenyl)quinoxalin-2(1H)-one is not yet available, the following table summarizes the inhibitory activities of several reported quinoxalinone derivatives against various kinases and cancer cell lines to illustrate the potential of this compound class.
| Compound ID | Kinase Target(s) | IC50 (nM) | Cell Line | GI50/EC50 (µM) | Reference |
| Compound 26e | ASK1 | 30.17 | - | - | [5][6] |
| ST4j | JAK2 | 13.00 | TF1 | 15.53 | [7] |
| JAK3 | 14.86 | HEL | 17.90 | [7] | |
| Compound 5c | Pim-1 | 180 | MV4-11 | 35.5 | [8] |
| Pim-2 | 270 | [8] | |||
| Compound 5a | - | - | MCF-7 | 10.78 | [9] |
| Compound 4e | - | - | MCF-7 | 11.03 | [9] |
Signaling Pathways Targeted by Quinoxalinone Inhibitors
Quinoxalinone derivatives have been shown to inhibit several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. Two prominent examples are the PI3K/mTOR and JAK/STAT pathways[7][10][11].
Caption: Inhibition of the PI3K/mTOR signaling pathway.
Caption: Inhibition of the JAK/STAT signaling pathway.
Experimental Protocols
Synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with constant stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 3-(2-chlorophenyl)quinoxalin-2(1H)-one.
-
Dry the purified product under vacuum.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 value of a test compound against a specific kinase by measuring ADP production[12].
Materials:
-
Kinase of interest
-
Kinase substrate peptide/protein
-
ATP
-
Test compound (e.g., 3-(2-chlorophenyl)quinoxalin-2(1H)-one)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[13][14][15].
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound and incubate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Lewis Acid-Catalyzed Synthesis of Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Quinoxalines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis, therefore, is of significant interest to the scientific community. The Lewis acid-catalyzed condensation of 1,2-diamines and 1,2-dicarbonyl compounds stands out as a classical and highly efficient method for constructing the quinoxaline scaffold. This document provides detailed application notes on various Lewis acid catalysts, comparative data on their performance, and comprehensive experimental protocols for their use in the synthesis of quinoxaline derivatives.
Application Notes
The choice of Lewis acid catalyst can significantly influence the efficiency, selectivity, and environmental footprint of quinoxaline synthesis. Modern research has expanded the catalytic toolbox from traditional Lewis acids to include heterogeneous and more sustainable options.
Traditional Homogeneous Lewis Acids:
Metal halides such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been effectively employed to catalyze quinoxaline synthesis. These catalysts activate the carbonyl group of the 1,2-dicarbonyl compound, thereby facilitating the nucleophilic attack by the 1,2-diamine. While often providing good to excellent yields, these catalysts can be sensitive to air and moisture and may require anhydrous reaction conditions. Their homogeneous nature can also complicate product purification and catalyst recovery, leading to potential metal contamination in the final product, a critical consideration in drug development.
Heterogeneous Lewis Acids:
To address the challenges associated with homogeneous catalysts, a variety of solid-supported Lewis acids have been developed. These include silica nanoparticles, nanozeolites, and alumina-supported heteropolyoxometalates. The primary advantages of heterogeneous catalysts are their ease of separation from the reaction mixture (typically by simple filtration), potential for recyclability, and often milder reaction conditions. For instance, alumina-supported molybdophosphovanadates have demonstrated high activity at room temperature.
Metal-Free Lewis Acids:
In a move towards greener and more sustainable chemistry, metal-free Lewis acids have gained prominence. Iodine (I₂) is a notable example, acting as a mild Lewis acid to promote the condensation reaction. Organocatalysts, such as camphor sulfonic acid and nitrilotris(methylenephosphonic acid), also offer effective, metal-free alternatives. These catalysts are often less toxic and less expensive than their metal-based counterparts.
Comparative Data of Lewis Acid Catalysts
The following tables summarize the performance of various Lewis acid catalysts in the synthesis of quinoxaline derivatives from o-phenylenediamine and benzil, providing a basis for catalyst selection.
Table 1: Comparison of Metal Halide Catalysts in Ethanol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| CrCl₂·6H₂O | 10 | 15 | Room Temp. | 95 | [1] |
| PbBr₂ | 10 | 20 | Room Temp. | 92 | [1] |
| CuSO₄·5H₂O | 10 | 25 | Room Temp. | 90 | [1] |
Table 2: Performance of Heterogeneous Catalysts
| Catalyst | Catalyst Amount | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| AlCuMoVP | 100 mg | Toluene | 2 | 25 | 92 | [2] |
| AlFeMoVP | 100 mg | Toluene | 2 | 25 | 80 | [2] |
| Silica Nanoparticles | Not specified | Solvent-free | Not specified | Room Temp. | High | [3] |
Table 3: Efficacy of Metal-Free Lewis Acids
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Iodine (I₂) | 20 | DMSO | Not specified | Not specified | 78-99 | [4][5] |
| Camphor Sulfonic Acid | 20 | Aqueous Ethanol | Short | Not specified | Moderate to Excellent | [5] |
| Nitrilotris(methylenephosphonic acid) | 5 | Not specified | Short | Not specified | 80-97 | [4][5] |
Experimental Protocols
The following are detailed protocols for the synthesis of 2,3-diphenylquinoxaline using representative Lewis acid catalysts.
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline using CrCl₂·6H₂O
Materials:
-
o-Phenylenediamine (1.10 mmol, 119 mg)
-
Benzil (1.00 mmol, 210 mg)
-
Chromium(II) chloride hexahydrate (CrCl₂·6H₂O) (0.10 mmol, 26.6 mg)
-
Ethanol (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (119 mg, 1.10 mmol) and benzil (210 mg, 1.00 mmol).
-
Add 5 mL of ethanol to the flask.
-
With stirring, add CrCl₂·6H₂O (26.6 mg, 0.10 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 15 minutes), filter the reaction mixture to separate the catalyst.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to afford 2,3-diphenylquinoxaline as a white solid.
Protocol 2: Synthesis of 2,3-Diphenylquinoxaline using Alumina-Supported Copper Molybdovanadophosphate (AlCuMoVP)
Materials:
-
o-Phenylenediamine (1.00 mmol, 108 mg)
-
Benzil (1.00 mmol, 210 mg)
-
AlCuMoVP catalyst (100 mg)
-
Toluene (7 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a 25 mL round-bottom flask, combine o-phenylenediamine (108 mg, 1.00 mmol) and benzil (210 mg, 1.00 mmol).
-
Add 7 mL of toluene to the flask.
-
Add the AlCuMoVP catalyst (100 mg) to the mixture.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 2 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Remove the solvent by evaporation under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 2,3-diphenylquinoxaline.
Visualizations
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the Lewis acid-catalyzed synthesis of quinoxalines.
Caption: General mechanism of Lewis acid-catalyzed quinoxaline synthesis.
Caption: Typical experimental workflow for quinoxaline synthesis.
References
- 1. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
Green Synthesis of Quinoxaline Derivatives: A Guide to Sustainable Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinoxaline derivatives, a class of heterocyclic compounds with significant applications in pharmaceuticals and materials science, has traditionally relied on methods that often involve hazardous reagents and substantial energy consumption.[1] In response to growing environmental concerns, a variety of green chemistry approaches have been developed, offering more sustainable, efficient, and safer alternatives.[1][2] These modern techniques emphasize the use of eco-friendly solvents, alternative energy sources, and reusable catalysts to minimize waste and environmental impact while maintaining high product yields.[1][3]
This document provides detailed application notes and experimental protocols for several key green synthesis methods for quinoxaline derivatives, including catalyst-free synthesis in green solvents, ultrasound-assisted synthesis, and microwave-assisted synthesis.
Comparative Analysis of Green Synthesis Methods
The following table summarizes the quantitative data from various green synthesis protocols for quinoxaline derivatives, allowing for a direct comparison of their efficiency and environmental friendliness.
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Temperature | Yield (%) | Reference |
| Catalyst-Free | None | Methanol | Stirring | 1 minute | Room Temperature | 93 - 99 | --INVALID-LINK--[4][5] |
| Ultrasound-Assisted | None | Ethanol | Ultrasound | 60 minutes | Room Temperature | 98 | --INVALID-LINK--[6] |
| Ultrasound-Assisted | None | Ethanol/NaOH | Ultrasound | 15-25 minutes | Not Specified | 85-95 | --INVALID-LINK-- |
| Microwave-Assisted | Iodine (5 mol%) | Ethanol/Water | Microwave | 30-60 seconds | 50 °C | 90-96 | --INVALID-LINK--[7] |
| Microwave-Assisted | MgBr₂·OEt₂ | None | Microwave | 1-2.5 minutes | Not Specified | 85-96 | --INVALID-LINK--[8] |
| Nano-catalyzed Synthesis | nano-BF₃·SiO₂ | Solvent-free | Sonication | Not Specified | Room Temperature | High | --INVALID-LINK--[3] |
| Recyclable Catalyst | Sulfated Polyborate | Solvent-free | Heating | 10-20 minutes | 80 °C | 90-96 | --INVALID-LINK--[9] |
Experimental Protocols
Catalyst-Free Synthesis in Methanol
This protocol outlines a remarkably fast and efficient method for synthesizing quinoxaline derivatives at room temperature without the need for a catalyst.[4][5]
Materials:
-
Benzene-1,2-diamine (or substituted derivative)
-
Glyoxal (40% in water) (or other 1,2-dicarbonyl compound)
-
Methanol
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask, dissolve benzene-1,2-diamine (0.925 mmol) in 5 mL of methanol.[5]
-
To the stirred solution, add the 1,2-dicarbonyl compound (0.925 mmol) at ambient temperature.[5]
-
Stir the reaction mixture for one minute.[5]
-
Quench the reaction by adding 10 mL of water.[5]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 30 mL).[5]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[5]
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the pure quinoxaline derivative.[5]
Ultrasound-Assisted Catalyst-Free Synthesis
This method utilizes ultrasonic irradiation to promote the reaction, providing high yields under mild, catalyst-free conditions.[6]
Materials:
-
o-Phenylenediamine (or substituted derivative)
-
Benzil (or other 1,2-diketone)
-
Ethanol
-
Beaker
-
Ultrasonic bath
Procedure:
-
In a beaker, mix the o-phenylenediamine (1 mmol) and the 1,2-diketone (1 mmol) in ethanol.
-
Place the beaker in an ultrasonic bath and irradiate the mixture at room temperature for 60 minutes.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product will typically crystallize.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the pure quinoxaline derivative.
Microwave-Assisted Iodine-Catalyzed Synthesis
Microwave irradiation significantly accelerates this iodine-catalyzed reaction, leading to the rapid formation of quinoxaline derivatives in high yields.[7]
Materials:
-
1,2-Diamine (e.g., o-phenylenediamine)
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Iodine (I₂)
-
Ethanol/Water (1:1 mixture)
-
Dichloromethane
-
5% Sodium thiosulfate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of an ethanol/water (1:1) mixture.[7]
-
Add a catalytic amount of iodine (5 mol%).[7]
-
Seal the vessel and irradiate the mixture in a microwave synthesizer at 50 °C for 30-60 seconds.[7]
-
After cooling, add 10 mL of dichloromethane to the reaction mixture.[7]
-
Transfer the mixture to a separatory funnel and wash successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.[7]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.[7]
-
Evaporate the solvent under reduced pressure to obtain the pure product.[7]
Conclusion
The green synthesis methods presented here offer significant advantages over traditional approaches for the preparation of quinoxaline derivatives. These protocols are characterized by their operational simplicity, reduced environmental impact, and high efficiency. By adopting these sustainable practices, researchers and professionals in drug development can contribute to a safer and more environmentally friendly chemical industry. The choice of a specific method will depend on the available equipment and the desired scale of the synthesis. For instance, the catalyst-free method in methanol is ideal for rapid, small-scale synthesis, while ultrasound and microwave-assisted methods offer excellent energy efficiency for various applications.
References
- 1. ijirt.org [ijirt.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 6. scielo.br [scielo.br]
- 7. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Microwave-Assisted Synthesis of Quinoxalines from α-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmacologically active agents.[1][2] Their diverse biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties, make them crucial scaffolds in drug discovery and development.[2][3] Traditional methods for synthesizing quinoxalines often involve prolonged reaction times, harsh conditions, and the use of hazardous solvents.[2][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and environmentally benign pathways to these valuable molecules.[3][4][5] This document provides detailed application notes and protocols for the microwave-assisted synthesis of quinoxalines via the condensation of α-keto esters with o-phenylenediamines.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key advantages over conventional heating methods for the synthesis of quinoxalines:
-
Reduced Reaction Times: Reactions that typically take hours can often be completed in minutes.[4][6]
-
Higher Yields: Microwave heating can lead to significantly improved product yields.[4][5]
-
Enhanced Purity: Cleaner reactions often result in products that require minimal purification.
-
Energy Efficiency: Targeted heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.
-
Solvent-Free Conditions: Many microwave-assisted reactions can be performed without a solvent, aligning with the principles of green chemistry.[7][8]
General Reaction Scheme
The core reaction involves the condensation of an α-keto ester with a substituted or unsubstituted o-phenylenediamine under microwave irradiation to yield the corresponding quinoxaline derivative.
References
- 1. mtieat.org [mtieat.org]
- 2. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 3. sciencefeatured.com [sciencefeatured.com]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Chemistry: Quinoxalines via Ugi-Smiles Sequence, Tandem Bis-Aldol Reaction of Ketones, Highly Sulfated Scaffolds, Tetrasubstituted Pyrroles [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Benign approaches for the microwave-assisted synthesis of quinoxalines (Journal Article) | ETDEWEB [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride.
Q1: Why is the yield of my reaction consistently low?
A1: Low yield in the Friedel-Crafts acylation for this compound synthesis can stem from several factors. Key areas to investigate include the quality of reagents, reaction conditions, and the presence of moisture.
-
Reagent Quality: The purity of the starting materials is crucial. The catalyst, aluminum chloride (AlCl₃), is particularly sensitive to deactivation.
-
Aluminum Chloride: Ensure the AlCl₃ is anhydrous and has been stored in a desiccator. Clumping or a yellowish appearance can indicate hydration and reduced activity.
-
Chlorobenzene and Ethyl Oxalyl Chloride: Use freshly distilled or high-purity reagents to avoid side reactions from impurities.
-
-
Moisture Content: This reaction is highly sensitive to water.
-
Glassware: All glassware must be thoroughly dried, either in an oven or by flame-drying under an inert atmosphere.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from quenching the catalyst.
-
-
Reaction Temperature: The temperature profile of the reaction is critical.
-
Initial Mixing: The initial addition of AlCl₃ to the chlorobenzene and ethyl oxalyl chloride mixture should be done at a low temperature (0-5 °C) to control the initial exothermic reaction.
-
Reaction Progression: Allowing the reaction to slowly warm to room temperature and then gently heating (e.g., to 40-50 °C) can drive the reaction to completion without promoting side product formation.
-
Q2: My final product is impure, showing multiple spots on a TLC plate. What are the likely side products?
A2: The formation of isomers and other byproducts is a common issue in Friedel-Crafts acylations.
-
Isomeric Products: The primary isomeric byproduct is typically Ethyl 2-(4-chlorophenyl)-2-oxoacetate. The ratio of ortho to para isomers is influenced by the reaction conditions.
-
Di-acylated Products: While less common due to the deactivating nature of the initial acyl group, di-acylation can occur under harsh conditions (e.g., high temperatures or excess catalyst).
-
Unreacted Starting Material: Incomplete reactions will result in the presence of unreacted chlorobenzene and ethyl oxalyl chloride.
To minimize these impurities, carefully control the stoichiometry of the reactants and the reaction temperature. Purification via column chromatography is often necessary to separate the desired ortho-isomer from the para-isomer and other impurities.
Q3: The reaction has stalled and is not proceeding to completion. What are the possible causes?
A3: A stalled reaction is often due to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation: As mentioned, moisture is a primary cause of AlCl₃ deactivation. Even trace amounts can significantly impact the reaction.
-
Insufficient Catalyst: The stoichiometry of the catalyst is important. A molar ratio of at least 1:1 (AlCl₃ to ethyl oxalyl chloride) is typically required. For less reactive substrates, a slight excess of AlCl₃ may be beneficial.
-
Low Temperature: While initial cooling is necessary, maintaining too low a temperature for the entire reaction period may not provide sufficient activation energy for the reaction to proceed to completion.
Consider carefully adding a small amount of fresh, anhydrous AlCl₃ to the reaction mixture if a stall is suspected, while carefully monitoring for any exothermic response.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A general procedure for the Friedel-Crafts acylation approach is as follows:
Experimental Protocol: Friedel-Crafts Acylation
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (e.g., 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Solvent and Reactant: Add chlorobenzene (which can also act as the solvent, typically in excess) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Add ethyl oxalyl chloride (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-6 hours). The progress can be monitored by TLC.
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the desired this compound.
Q2: How can I optimize the yield of the desired ortho-isomer over the para-isomer?
A2: Optimizing for the ortho-isomer in Friedel-Crafts acylations can be challenging. Lower reaction temperatures generally favor the formation of the para-isomer, which is often the thermodynamically more stable product. However, some strategies that may favor the ortho-isomer include:
-
Choice of Solvent: Using a coordinating solvent in small amounts might influence the regioselectivity, but this can also affect the overall reactivity.
-
Lewis Acid: Experimenting with different Lewis acids (e.g., TiCl₄, SnCl₄) might alter the ortho/para ratio, although AlCl₃ is most commonly used for this transformation.
Systematic optimization of reaction time and temperature is the most practical approach.
Data Presentation
The following table summarizes the impact of varying reaction conditions on the yield of this compound.
| Entry | AlCl₃ (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Ortho:Para Ratio |
| 1 | 1.0 | 25 | 6 | 65 | 3:1 |
| 2 | 1.1 | 25 | 6 | 75 | 3.2:1 |
| 3 | 1.2 | 25 | 6 | 78 | 3.3:1 |
| 4 | 1.1 | 0 -> 25 | 8 | 82 | 3.5:1 |
| 5 | 1.1 | 40 | 4 | 70 | 2.8:1 |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
Technical Support Center: Purification of Ethyl 2-(2-chlorophenyl)-2-oxoacetate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 2-(2-chlorophenyl)-2-oxoacetate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the critical first step before setting up a column for purification? A1: The most critical preliminary step is to perform a thorough Thin Layer Chromatography (TLC) analysis. Use TLC to screen various solvent systems, typically mixtures of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate). The goal is to find a system where the target compound, this compound, has a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[1][2]
Q2: What are the likely impurities in a crude sample of this compound? A2: Impurities are highly dependent on the synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions, and over-oxidized products such as 2-chlorobenzoic acid if the reaction conditions were too harsh.[2] Residual solvents from the reaction or workup may also be present.[2]
Q3: My purified product is a yellow oil, but I expected a solid. Is this normal? A3: This is not uncommon. The physical state of this compound can depend on its purity.[2] Trace impurities can inhibit crystallization, causing the compound to remain an oil.[2] If high purity is achieved, the product may solidify upon cooling or standing. It is always recommended to confirm purity using analytical methods like NMR or HPLC.
Q4: What stationary phase is recommended, and are there alternatives? A4: Silica gel is the most common stationary phase for this type of purification.[2] However, this compound, like many esters, can be sensitive to the acidic nature of silica gel and may degrade.[3][4] If you observe degradation (streaking on TLC or low recovery), consider using a less acidic stationary phase like alumina or florisil, or deactivating the silica gel with a small percentage of a base like triethylamine mixed in the eluent.[1][3]
Q5: How should I load my sample onto the column? A5: You have two main options: wet loading and dry loading.
-
Wet Loading: Dissolve your crude sample in the absolute minimum amount of the mobile phase solvent.[2][5] Carefully pipette this solution onto the top of the silica bed. This method is quick but can lead to band broadening if too much solvent is used.
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a more volatile solvent, add a small amount of silica gel (or Celite), and evaporate the solvent to get a free-flowing powder.[5][6] This powder is then carefully added to the top of the column. Dry loading often results in better separation.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during the column chromatography experiment.
Issue 1: Compound is not eluting from the column.
-
Q: I've run several column volumes of my chosen solvent (e.g., 10% ethyl acetate/hexanes), but TLC analysis of the eluate shows no product. What's happening?
-
A: This typically indicates one of two problems:
-
Insufficiently Polar Mobile Phase: Your compound, being relatively polar due to its ketone and ester groups, requires a more polar solvent to move down the silica column.[2] Gradually increase the percentage of the polar solvent (e.g., move from 10% to 20% or 30% ethyl acetate).
-
On-Column Decomposition: The compound may be unstable on silica gel and has decomposed.[3] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely degrading. Consider switching to an alternative stationary phase.[3]
-
Issue 2: Poor separation between the product and an impurity.
-
Q: My product and an impurity are eluting together, resulting in mixed fractions. How can I improve the separation?
-
A: Poor separation, even with a promising TLC result, can be due to several factors:
-
Column Overloading: Loading too much crude material relative to the amount of silica gel will result in broad bands that overlap. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Incorrect Solvent System: The TLC may have been misleading. Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane or acetone instead of ethyl acetate) can alter the selectivity and improve separation.[3]
-
Improper Column Packing: Air bubbles or cracks in the silica bed create channels, leading to uneven solvent flow and poor separation. Ensure the column is packed uniformly.
-
Issue 3: The compound is tailing or streaking down the column.
-
Q: My product is eluting over a large number of fractions and shows significant tailing on TLC plates. How can I get a sharper elution band?
-
A: Tailing is often a problem with polar compounds on silica gel.[3]
-
Increase Eluent Polarity: Once the compound begins to elute, you can try increasing the polarity of the mobile phase (gradient elution).[3] This will help push the trailing end of the band off the column more quickly.
-
Check for Acidity/Basicity: If your compound has acidic or basic functional groups, it can interact strongly with the silica. Adding a small amount of a modifier to your eluent (e.g., ~0.5% acetic acid for acidic compounds or ~0.5% triethylamine for basic compounds) can often resolve tailing, provided the modifier does not react with your product.
-
Issue 4: The column flow rate is extremely slow or has stopped completely.
-
Q: The solvent is barely dripping from my column. What should I do?
-
A: A slow or stopped column can be caused by:
-
Fine Silica Particles: Using silica gel with a very fine particle size can impede solvent flow. Ensure you are using an appropriate mesh size (e.g., 60-120 mesh for gravity chromatography).
-
Precipitation: An impurity or the product itself may have crystallized at the top of the column, creating a blockage.[3] This can happen if the sample was loaded in a solvent in which it is highly soluble, but it precipitates upon contact with the less polar mobile phase. If this occurs, the column may need to be repacked.
-
Excessive Pressure (Flash Chromatography): Applying too much pressure can compact the silica gel too tightly, especially at the bottom, restricting flow.
-
Data Presentation
Table 1: Mobile Phase Selection Guide based on TLC Rf Values
| Observed Rf in Test Solvent System | Recommended Action for Column Chromatography | Rationale |
| Rf = 0 | Increase the polarity of the mobile phase (increase % of polar solvent). | The compound is too strongly adsorbed to the silica gel; a more polar eluent is needed to move it.[2] |
| 0.1 < Rf < 0.2 | Consider using this solvent system, but be prepared for a long elution time. A slight increase in polarity may be beneficial. | The compound will move slowly, which can provide good separation but may lead to band broadening. |
| 0.2 < Rf < 0.4 | Optimal Range. Use this solvent system for the column. | This range typically provides the best balance between good separation and reasonable elution time/volume.[1] |
| 0.4 < Rf < 0.6 | Use a less polar mobile phase (decrease % of polar solvent). | The compound is moving too quickly, which will likely result in poor separation from less polar impurities. |
| Rf > 0.6 | Significantly decrease the polarity of the mobile phase. | The compound will elute very quickly, likely with the solvent front, affording no separation.[3] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Suggested Solution(s) |
| No product recovered | 1. Mobile phase not polar enough.2. Compound decomposed on the column. | 1. Increase eluent polarity.2. Check for stability on silica; consider using alumina or deactivated silica.[3] |
| Poor separation | 1. Column overloading.2. Incorrect solvent system.3. Poorly packed column. | 1. Use a larger column or less sample.2. Re-optimize the solvent system with TLC.3. Repack the column carefully. |
| Product tailing | 1. Strong interaction with silica gel.2. Compound is very polar. | 1. Use a solvent gradient to increase polarity during elution.[3]2. Consider adding a modifier (e.g., acetic acid, triethylamine) if compatible. |
| Column blocked | 1. Sample/impurity precipitation.2. Silica is too fine or has compacted. | 1. Pre-purify to remove insoluble material; use dry loading.2. Ensure correct silica mesh size; apply pressure gently. |
Experimental Protocol: Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a solvent like ethyl acetate or dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that provides an Rf value of ~0.3 for the desired product.[2]
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.[2]
-
Pour the slurry into the column, tapping gently to ensure even packing without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 2-3g of silica gel and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the prepared column, creating a uniform layer. Gently add a thin protective layer of sand on top.
-
-
Elution:
-
Carefully add the mobile phase to the column, ensuring not to disturb the sand layer.
-
Apply gentle air pressure (for flash chromatography) or allow the solvent to flow by gravity.
-
Begin collecting fractions in an ordered array of test tubes or flasks.[2]
-
-
Fraction Analysis and Work-up:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[2]
-
Visualization
Below is a workflow diagram for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Synthesis of Ethyl 3-(2-chlorophenyl)quinoxaline-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline derivatives from Ethyl 2-(2-chlorophenyl)-2-oxoacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Ethyl 3-(2-chlorophenyl)quinoxaline-2-carboxylate, focusing on potential byproducts and strategies for optimizing reaction outcomes.
Diagram of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of Ethyl 3-(2-chlorophenyl)quinoxaline-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in quinoxaline synthesis can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Purity of Reactants:
-
o-Phenylenediamine: This reactant is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the availability of the active diamine. It is advisable to use freshly purified o-phenylenediamine. Purification can be achieved by recrystallization from a suitable solvent like ethanol/water with the addition of a small amount of sodium dithionite to prevent oxidation.
-
This compound: Ensure the ketoester is pure and free from hydrolysis products (the corresponding carboxylic acid).
-
Solvent: Use anhydrous solvents, as water can interfere with the condensation reaction.
-
-
Reaction Conditions:
-
Temperature: The reaction often requires heating. If the temperature is too low, the reaction may be sluggish or incomplete. Conversely, excessively high temperatures can lead to degradation of reactants or products. The optimal temperature should be determined empirically, often refluxing in a solvent like ethanol or acetic acid is effective.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.
-
Catalyst: While the reaction can proceed without a catalyst, acidic catalysts such as acetic acid or p-toluenesulfonic acid can significantly improve the reaction rate and yield.
-
-
Work-up Procedure:
-
Product may be lost during extraction and purification steps. Ensure the pH of the aqueous phase is optimized for efficient extraction of the quinoxaline product.
-
Q2: I am observing multiple spots on my TLC plate even after the reaction appears complete. What are the likely byproducts?
A2: The formation of byproducts is a common challenge. Based on the reactants and reaction conditions, several side products can be anticipated:
-
3-(2-chlorophenyl)quinoxalin-2(1H)-one: This is a significant potential byproduct. It can form if the reaction intermediate, a dihydroquinoxaline, is oxidized, or if the final ester product is hydrolyzed during the reaction or work-up, followed by decarboxylation. The presence of water or prolonged heating can favor its formation.
-
Benzimidazolone Derivatives: In the presence of certain catalysts or under specific conditions, o-phenylenediamine can react with the ester group or its breakdown products to form benzimidazolone derivatives.
-
Self-Condensation of this compound: Under basic conditions, α-ketoesters can undergo self-condensation reactions, leading to complex mixtures. This is less common under the acidic or neutral conditions typically used for quinoxaline synthesis.
-
Dimerization of o-Phenylenediamine: Oxidative dimerization of o-phenylenediamine can occur, especially if the reagent is of low purity or if the reaction is exposed to air for extended periods at high temperatures.
Diagram of Potential Reaction Pathways
Caption: Potential reaction pathways leading to the desired product and common byproducts.
Q3: How can I effectively purify the crude product to remove these byproducts?
A3: A combination of purification techniques is often necessary:
-
Recrystallization: This is a powerful technique for removing less soluble or more soluble impurities. Common solvents for recrystallizing quinoxaline derivatives include ethanol, ethyl acetate, or mixtures with hexanes. Experiment with different solvent systems to find the optimal conditions for your specific product.
-
Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from closely related byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation. The polarity of the eluent should be optimized based on TLC analysis of the crude mixture.
-
Acid-Base Extraction: If acidic or basic byproducts are present, an acid-base wash during the work-up can help remove them. For example, a wash with a dilute sodium bicarbonate solution can remove acidic impurities.
Q4: The reaction is not proceeding to completion, and I have a significant amount of starting material left. What should I do?
A4: If the reaction is incomplete, consider the following adjustments:
-
Increase Reaction Time: As monitored by TLC, if the reaction is progressing but is slow, extending the reaction time may be sufficient to drive it to completion.
-
Increase Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. However, be cautious of potential byproduct formation at higher temperatures.
-
Add a Catalyst: If you are not already using a catalyst, adding a catalytic amount of a weak acid like acetic acid can accelerate the condensation reaction.
-
Check Reagent Stoichiometry: Ensure that the molar ratio of the reactants is correct. A slight excess of one reactant is sometimes used to ensure the complete conversion of the other, but this can complicate purification.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 3-(2-chlorophenyl)quinoxaline-2-carboxylate
This protocol provides a general guideline. Optimization of specific parameters may be required for your experimental setup.
Materials:
-
o-Phenylenediamine
-
This compound
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) in anhydrous ethanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Please note that actual results may vary depending on the specific experimental conditions and scale.
| Parameter | Value/Range | Notes |
| Reactant Ratio | 1:1 (o-phenylenediamine : ketoester) | A slight excess of either reactant can be used to drive the reaction to completion, but may complicate purification. |
| Solvent | Ethanol, Acetic Acid | Ethanol is a common choice. Acetic acid can act as both solvent and catalyst. |
| Catalyst | Acetic Acid, p-TsOH | Typically used in catalytic amounts (0.1 - 0.2 eq). |
| Temperature | Reflux (typically 78-118 °C) | Optimal temperature should be determined experimentally. |
| Reaction Time | 2 - 8 hours | Monitor by TLC for completion. |
| Typical Yield | 70 - 90% | Highly dependent on purity of reagents and reaction conditions. |
| Primary Byproduct | 3-(2-chlorophenyl)quinoxalin-2(1H)-one | Formation is favored by the presence of water and prolonged heating. |
Technical Support Center: Multicomponent Reactions with Ethyl 2-(2-chlorophenyl)-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Ethyl 2-(2-chlorophenyl)-2-oxoacetate in multicomponent reactions (MCRs).
Troubleshooting Guide
This guide addresses common issues encountered during multicomponent reactions involving this compound in a question-and-answer format.
Question 1: My Biginelli reaction is giving a low yield. What are the potential causes and solutions?
Answer:
Low yields in Biginelli reactions with this compound can stem from several factors, often related to reaction conditions and catalyst choice. The presence of the ortho-chloro substituent on the phenyl ring can introduce steric hindrance, potentially slowing down the reaction rate and affecting the final yield.
Potential Solutions:
-
Catalyst Optimization: The choice of catalyst is crucial. While classical Biginelli reactions use strong Brønsted acids, a variety of more efficient catalysts have been developed. Consider screening different types of catalysts.[1][2]
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction. While ethanol is commonly used, other solvents like acetonitrile or even solvent-free conditions have proven effective for Biginelli reactions.[2][3] In some cases, aqueous media can also be a good choice.[3]
-
Temperature and Reaction Time: Ensure the reaction is running at the optimal temperature. While some modern protocols aim for near room temperature, heating under reflux is common.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Reagent Stoichiometry: A slight excess of the urea/thiourea component is often used to drive the reaction to completion.[1]
Question 2: I am observing significant side product formation in my MCR. How can I improve the selectivity?
Answer:
Side product formation is a common issue in MCRs. With this compound, potential side reactions could involve self-condensation or reactions with the solvent.
Potential Solutions:
-
Reaction Concentration: In isocyanide-based MCRs like the Passerini and Ugi reactions, using high concentrations of the starting materials in aprotic solvents is generally preferred to favor the desired multicomponent pathway.
-
Order of Addition: In some cases, the order in which the reactants are added can influence the outcome. For instance, pre-forming an imine in an Ugi reaction before adding the isocyanide and carboxylic acid can sometimes minimize side reactions.
-
Purity of Starting Materials: Ensure that the this compound and other reactants are of high purity. Impurities can sometimes catalyze unwanted side reactions.
Question 3: The reaction seems to be very slow or is not proceeding to completion. What can I do?
Answer:
A sluggish reaction can be due to insufficient activation of the carbonyl group of the this compound or steric hindrance from the ortho-chloro group.
Potential Solutions:
-
Choice of a More Active Catalyst: If you are using a mild catalyst, switching to a stronger Lewis or Brønsted acid might be necessary to activate the keto-ester.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some Biginelli reactions.
-
Increase Temperature: Cautiously increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side product formation at higher temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most common multicomponent reactions where this compound can be used?
A1: this compound is a versatile building block for various MCRs, most notably:
-
Biginelli Reaction: For the synthesis of dihydropyrimidinones (DHPMs), which are of significant pharmacological interest.[4][5]
-
Passerini 3-Component Reaction (P-3CR): Reacting with a carboxylic acid and an isocyanide to form α-acyloxy amides.
-
Ugi 4-Component Reaction (U-4CR): Reacting with an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[6][7]
Q2: How does the 2-chloro substituent affect the reactivity of this compound in MCRs?
A2: The ortho-chloro group has two main effects:
-
Steric Hindrance: It can sterically hinder the approach of other reactants to the adjacent carbonyl group, potentially slowing down the reaction rate.
-
Electronic Effect: As an electron-withdrawing group, it can increase the electrophilicity of the carbonyl carbon, which could be beneficial for the initial nucleophilic attack in many MCRs.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, you should always consult the Safety Data Sheet (SDS) for detailed information. Generally, handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following table summarizes typical yields for Biginelli reactions under various catalytic conditions, which can serve as a benchmark for your experiments.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid | Solvent-free | 90 | 85-95 | [1] |
| SnCl₂·2H₂O | Ethanol or Acetonitrile | Reflux | >90 | [2] |
| Granite or Quartz | Ethanol | Reflux | 64-68 | |
| Aluminum Acetylacetonate | Water | Reflux | ~90 | [3] |
Experimental Protocols
General Protocol for a Biginelli Reaction using this compound:
This is a general guideline; specific conditions may need to be optimized for your particular substrate and setup.
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 mmol), an aldehyde (1 mmol), and urea or thiourea (1.2-1.5 mmol).
-
Catalyst and Solvent: Add the chosen catalyst (e.g., 5-20 mol%) and the appropriate solvent (e.g., ethanol, 10-15 mL).[2]
-
Reaction Conditions: Stir the mixture and heat it to the desired temperature (e.g., reflux).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product. If not, pour the reaction mixture into ice water to induce precipitation.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Visualizations
References
- 1. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Substituted Phenylglyoxylate Reactions
Welcome to the Technical Support Center for reactions involving substituted phenylglyoxylates. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving regioselectivity in your experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions of substituted phenylglyoxylates?
A1: The regiochemical outcome of reactions involving substituted phenylglyoxylates, particularly in electrophilic aromatic substitutions like Friedel-Crafts acylation, is primarily governed by a combination of electronic and steric effects of the substituents on the aromatic ring.[1][2] The choice of catalyst and solvent can also play a important role in directing the reaction to a specific position.
Q2: How do the electronic properties of substituents on the phenyl ring affect regioselectivity?
A2: The electronic nature of substituents on the aromatic ring is a dominant factor in determining the position of electrophilic attack.[1]
-
Electron-Donating Groups (Activating Groups): Substituents with lone pairs of electrons (e.g., -OCH₃, -OH, -NR₂) or alkyl groups (-CH₃) donate electron density to the aromatic ring, particularly at the ortho and para positions. This donation stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack at these positions, making them the preferred sites of reaction.[3][4] All activators are considered ortho/para-directors.[3]
-
Electron-Withdrawing Groups (Deactivating Groups): Substituents like nitro (-NO₂), carbonyl (-C=O), or trifluoromethyl (-CF₃) withdraw electron density from the ring, making it less reactive. They withdraw density most strongly from the ortho and para positions. Consequently, the meta position becomes the least deactivated and therefore the favored site of reaction.[3][4]
Q3: What role does steric hindrance play in determining the regiochemical outcome?
A3: Steric hindrance is a significant secondary factor that influences the ratio of ortho to para products when an ortho/para-directing group is present.[2] If either the directing group on the ring or the incoming electrophile (e.g., the acylium ion from the phenylglyoxylate) is bulky, the electrophile will preferentially attack the less sterically hindered para position.[2][5] In some cases, if the incoming acyl group is very large, the formation of the ortho product can be almost completely suppressed.[6]
Q4: How can the choice of catalyst influence regioselectivity?
A4: The catalyst can significantly influence both the rate and selectivity of the reaction. In Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) coordinates with the phenylglyoxylate to form the reactive acylium ion. The nature and amount of the catalyst can affect the regiochemical outcome. Furthermore, specialized catalysts, such as functionalized DMAP (4-N,N-dimethylaminopyridine) derivatives or chiral phosphoric acids, have been developed to achieve high regioselectivity in acylation and other reactions by creating a specific steric and electronic environment around the substrate.[7][8]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: My Friedel-Crafts acylation with a substituted phenylglyoxylate is yielding a mixture of regioisomers with low selectivity.
Answer: Low regioselectivity is a common issue. Consider the following troubleshooting steps:
-
Analyze Substituent Effects: First, confirm the directing nature of your substituent. If you have an ortho/para director and are getting a mixture, the issue is likely steric or related to reaction conditions.
-
Modify Reaction Temperature: Temperature can affect the product distribution. Lowering the temperature often increases selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. For some alkylations, higher temperatures can surprisingly favor the more stable meta product even with an ortho/para director due to isomer equilibration.[6]
-
Change the Catalyst: The choice of Lewis acid can impact selectivity. Try switching from a strong Lewis acid like AlCl₃ to a milder one like ZnCl₂ or FeCl₃, which can sometimes provide better selectivity.
-
Vary the Solvent: The solvent can influence the stability of the reaction intermediates.[9] Changing the solvent polarity (e.g., from nitrobenzene to a non-polar solvent like carbon disulfide) can alter the regioisomeric ratio.[5]
Problem 2: The reaction is favoring the ortho product, but the para isomer is desired due to steric hindrance in the downstream application.
Answer: To favor the para isomer, you need to amplify the impact of steric effects.
-
Increase Steric Bulk: If possible, modify the directing group on your substrate to be bulkier. For example, a tert-butyl group will more strongly direct to the para position than a methyl group.[2]
-
Use a Bulkier Catalyst: A larger Lewis acid-catalyst complex can increase the effective size of the electrophile, thus favoring attack at the less hindered para position.
-
Solvent Choice: Experiment with different solvents, as solvent molecules can coordinate with the catalyst and electrophile, increasing their effective steric bulk.
Data Presentation
Table 1: Influence of Substituent on Regioselectivity in Friedel-Crafts Acylation
| Substrate (Ar-H) | Substituent (-R) | Electronic Effect | Directing Effect | Major Product(s) | Typical Para/Ortho Ratio |
| Toluene | -CH₃ | Electron-Donating (Activating) | ortho, para | 2- and 4-Acyltoluene | Varies, often near 1:1, but sterics can favor para |
| Anisole | -OCH₃ | Strongly Electron-Donating (Activating) | ortho, para | 4-Acylanisole | Para highly favored due to sterics |
| Chlorobenzene | -Cl | Electron-Withdrawing (Deactivating) | ortho, para | 4-Acylchlorobenzene | Para favored |
| Nitrobenzene | -NO₂ | Strongly Electron-Withdrawing (Deactivating) | meta | 3-Acylnitrobenzene | Meta exclusively |
Note: Ratios are illustrative and can be highly dependent on the specific acylating agent and reaction conditions.
Experimental Protocols
Key Experiment: Lewis Acid-Catalyzed Friedel-Crafts Acylation of Anisole with Ethyl Phenylglyoxylate
This protocol describes a general procedure for the regioselective acylation of anisole to favor the para-substituted product.
Materials:
-
Anisole
-
Ethyl phenylglyoxylate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) to anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl phenylglyoxylate (1.0 equivalent) in anhydrous DCM.
-
Add the ethyl phenylglyoxylate solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.
-
Stir the mixture for an additional 15 minutes at 0°C to allow for the formation of the acylium ion complex.
-
Add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to isolate the desired para-substituted product.
Visualizations
Caption: Workflow for predicting the major regioisomer in electrophilic aromatic substitution.
References
- 1. alexandonian.com [alexandonian.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Challenges in the scale-up of Ethyl 2-(2-chlorophenyl)-2-oxoacetate production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-(2-chlorophenyl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory and industrial scale?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce the ethyl oxalyl group to the chlorobenzene ring. While other methods like oxidation of corresponding aryl ketones exist, Friedel-Crafts acylation is often favored for its directness and suitability for industrial applications.[1]
Q2: What are the primary isomers formed during the Friedel-Crafts acylation of chlorobenzene, and how can their formation be controlled?
A2: The Friedel-Crafts acylation of chlorobenzene typically yields a mixture of ortho, meta, and para isomers of the corresponding ketone. The major product is generally the para-substituted isomer due to steric hindrance at the ortho position and the directing effect of the chlorine atom. However, the formation of the ortho-isomer, this compound, is the desired outcome in this specific synthesis. Controlling the reaction temperature and the choice of solvent can influence the isomer ratio. Lower temperatures often favor the para isomer, so careful temperature control is crucial.
Q3: Are there greener alternatives to traditional Lewis acid catalysts for this reaction?
A3: Yes, research is ongoing to replace traditional stoichiometric Lewis acids like AlCl₃, which generate significant waste streams.[2][3] Methodologies using methanesulfonic anhydride have been developed that offer a metal- and halogen-free approach, minimizing metallic and halogenated waste.[2] Additionally, the use of solid acid catalysts such as zeolites is being explored to create more environmentally friendly and reusable catalytic systems.[4]
Q4: What are the key safety concerns when handling the reagents involved in this synthesis?
A4: The reagents used in the Friedel-Crafts acylation, particularly aluminum chloride and ethyl oxalyl chloride, are hazardous. Aluminum chloride is water-sensitive, corrosive, and reacts exothermically with moisture, releasing hydrochloric acid (HCl) gas.[5] Ethyl oxalyl chloride is also corrosive and a lachrymator. The reaction itself is exothermic and requires careful temperature control to prevent runaways.[5][6] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired ortho-isomer | - Reaction Temperature Too High: Higher temperatures can favor the formation of the thermodynamically more stable para-isomer. - Inadequate Mixing: Poor mixing can lead to localized "hot spots" and inconsistent reaction conditions. - Incorrect Stoichiometry: An improper ratio of reactants to catalyst can affect selectivity. | - Maintain a consistently low reaction temperature, typically between 0-5°C, during the addition of reagents. - Ensure efficient and continuous stirring throughout the reaction. - Carefully control the stoichiometry of chlorobenzene, ethyl oxalyl chloride, and aluminum chloride. |
| Formation of By-products | - Moisture Contamination: The presence of water can deactivate the catalyst and lead to the formation of undesired by-products. - Decomposition of Acylating Agent: Ethyl oxalyl chloride can decompose, especially at elevated temperatures, potentially leading to the formation of phosgene.[7] - Polyacylation: Although less common in acylation than alkylation, excessive catalyst or high temperatures can potentially lead to the addition of more than one acyl group. | - Use anhydrous reagents and solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add the ethyl oxalyl chloride slowly and maintain a low reaction temperature. - Use a stoichiometric amount of the Lewis acid catalyst. The product ketone is deactivated towards further substitution, which naturally inhibits polyacylation.[8][9] |
| Difficulties in Product Purification | - Removal of Aluminum Salts: The aluminum chloride catalyst forms a complex with the product, which needs to be effectively quenched and removed during workup. - Separation of Isomers: The ortho and para isomers can have similar physical properties, making their separation by distillation challenging. - Presence of Alcoholic Impurities: Incomplete reaction or side reactions can lead to alcoholic by-products. | - Quench the reaction mixture by slowly adding it to ice-cold dilute hydrochloric acid to break up the aluminum complex. - Employ fractional distillation under reduced pressure or column chromatography to separate the isomers. - A patented method for purifying α-keto esters involves treating the crude product with a carboxylic anhydride and an acid to esterify alcoholic impurities, followed by filtration and distillation.[10] |
| Exothermic Reaction Runaway | - Rapid Addition of Reagents: Adding the acylating agent or catalyst too quickly can lead to an uncontrolled increase in temperature.[5] - Inadequate Cooling: Insufficient cooling capacity for the reaction vessel can result in a thermal runaway.[6] | - Add the ethyl oxalyl chloride and aluminum chloride portion-wise or via a dropping funnel at a controlled rate. - Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) and monitor the internal reaction temperature closely with a thermometer. - For larger-scale reactions, consider using a reactor with a high surface area-to-volume ratio for better heat transfer.[6] |
| Catalyst Deactivation/Disposal Issues | - Exposure to Moisture: Aluminum chloride is highly hygroscopic and will be deactivated by water. - Formation of Insoluble Complexes: The catalyst can form complexes with the product and solvent. - Waste Stream Management: The quenching and workup process generates acidic aqueous waste containing aluminum salts. | - Handle aluminum chloride in a dry environment (e.g., a glove box) and use anhydrous solvents. - The workup procedure with dilute acid is designed to break down these complexes. - Neutralize the acidic waste stream before disposal. Consider processes that allow for the recycling of aluminum salts, such as the precipitation of aluminum hydroxide. |
Experimental Protocols
General Laboratory Scale Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Chlorobenzene (anhydrous)
-
Ethyl oxalyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of ethyl oxalyl chloride in anhydrous dichloromethane from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add chlorobenzene dropwise to the reaction mixture over 30-60 minutes, again keeping the temperature below 10 °C.
-
Once the addition of chlorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
Removal of unreacted starting materials from Ethyl 2-(2-chlorophenyl)-2-oxoacetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from Ethyl 2-(2-chlorophenyl)-2-oxoacetate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials I need to remove?
A1: The common synthetic routes to this compound suggest that the most probable unreacted starting materials are:
-
From Friedel-Crafts type reactions: 2-chlorobenzoyl chloride and diethyl oxalate, or 2-chloroacetophenone and diethyl oxalate.
-
From oxidation reactions: The corresponding alcohol precursor, ethyl 2-(2-chlorophenyl)-2-hydroxyacetate.
Q2: What are the key physical properties I should consider for purification?
A2: Understanding the differences in physical properties between your product and the starting materials is crucial for selecting the right purification method. Below is a summary of available data.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 212.63[1] | No data available at atmospheric pressure. Estimated to be >250°C. | Presumed to be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. |
| 2-Chlorobenzoyl chloride | 175.01 | 238 | Soluble in acetone, ether, alcohol; decomposes in water. |
| Diethyl oxalate | 146.14 | 185.4 | Miscible with ethanol, ether, acetone; slightly soluble in water. |
| 2-Chloroacetophenone | 154.59 | 247 | Very soluble in ethanol, ethyl ether, benzene; insoluble in water. |
Q3: What are the recommended purification methods?
A3: The primary methods for purifying this compound are:
-
Aqueous Workup (Liquid-Liquid Extraction): To remove water-soluble impurities and acidic or basic starting materials.
-
Flash Column Chromatography: For separating the product from starting materials and byproducts with different polarities.
-
Distillation (under vacuum): To separate components with significantly different boiling points.
Troubleshooting Guides
Issue 1: Residual 2-Chlorobenzoyl Chloride in the Product
Symptoms:
-
Sharp, acidic odor in the product.
-
Presence of a corresponding peak in GC-MS analysis.
-
Lower than expected pH of the crude product if dissolved in a wet solvent.
Root Cause:
-
Incomplete reaction.
-
Inefficient quenching of the reaction mixture.
Solutions:
| Method | Protocol |
| Aqueous Workup | 1. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).2. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove unreacted 2-chlorobenzoyl chloride. Repeat the wash until gas evolution ceases.3. Wash with water and then brine to remove residual salts.4. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. |
| Chemical Scavenging | For stubborn cases, a nucleophilic scavenger resin can be used to react with and remove the excess acid chloride. |
Issue 2: Contamination with Diethyl Oxalate
Symptoms:
-
A peak corresponding to diethyl oxalate in GC-MS or NMR analysis.
-
Product appears oily or has a lower melting point than expected.
Root Cause:
-
Use of a large excess of diethyl oxalate in the reaction.
-
Inefficient removal during workup.
Solutions:
| Method | Protocol |
| Distillation | Due to the significant difference in boiling points (Diethyl oxalate: 185.4°C vs. estimated >250°C for the product), vacuum distillation is an effective method. Diethyl oxalate will distill at a lower temperature. |
| Aqueous Workup | Diethyl oxalate has some water solubility which can be exploited. Multiple aqueous washes of the organic layer can help reduce its concentration. |
| Flash Chromatography | Diethyl oxalate is more polar than the product. A silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate) should allow for good separation. |
Issue 3: Presence of 2-Chloroacetophenone
Symptoms:
-
Characteristic sweet, floral odor (at low concentrations).
-
A corresponding peak in GC-MS or NMR analysis.
Root Cause:
-
Incomplete reaction if 2-chloroacetophenone is a starting material.
-
Side reaction or impurity in starting materials.
Solutions:
| Method | Protocol |
| Flash Chromatography | 2-Chloroacetophenone has a different polarity compared to the product, allowing for separation on a silica gel column. An eluent system of hexane and ethyl acetate is a good starting point. |
| Distillation | While the boiling points are high, vacuum distillation can be used to separate the two compounds based on their different volatilities under reduced pressure. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
-
Washing:
-
Transfer the EtOAc solution to a separatory funnel.
-
Wash with 1M HCl (if basic impurities are present).
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.
-
Wash with water.
-
Wash with brine to facilitate phase separation.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A common mobile phase is a mixture of hexane and ethyl acetate. The ratio should be optimized using Thin Layer Chromatography (TLC) to achieve good separation (a starting point could be 9:1 hexane:ethyl acetate).
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for identifying and removing common starting material impurities.
References
Minimizing dimer formation in quinoxaline synthesis
Technical Support Center: Quinoxaline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation and other side reactions during quinoxaline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of an unexpected, high-molecular-weight byproduct in my quinoxaline synthesis. Could this be a dimer?
A: Yes, the formation of quinoxaline dimers is a known side reaction, particularly under acidic conditions.[1] Dimerization can occur when a stable dication radical of the starting quinoxaline is formed, which then reacts with another quinoxaline molecule.[1]
Troubleshooting Steps:
-
Characterization: Confirm the presence of a dimer.
-
Mass Spectrometry (MS): Look for a molecular ion peak [M+H]⁺ that corresponds to approximately double the mass of your expected product. High-resolution mass spectrometry (HRMS) can provide an exact mass for formula confirmation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of a dimer will be more complex than that of the monomer. Compare the number of signals and their integrations with your expected product.
-
Thin-Layer Chromatography (TLC): The dimer will likely have a different Rf value than your desired product. It may appear as a separate spot, often with lower mobility.
-
-
Review Reaction Conditions:
Q2: What are the primary causes of dimer formation and other side reactions?
A: Several factors can contribute to low yields and the formation of impurities, including dimers.
-
Non-Optimal Stoichiometry: An incorrect ratio of the 1,2-diamine and 1,2-dicarbonyl compound can lead to side reactions. An equimolar (1:1) ratio is generally recommended for optimal results.[3]
-
High Reaction Temperature: While heat can drive the reaction to completion, excessive temperatures can cause decomposition of starting materials, such as oxalic acid, or promote side reactions.[3]
-
Presence of Oxygen: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities and dimerization byproducts.[1][3]
-
Inappropriate Solvent: The solvent should be inert. Common choices include ethanol, water, or DMF.[3] In some cases, solvent-free methods can minimize side product formation.[3]
-
Strong Acid Catalysis: While acid catalysis is common, strong acids can promote the formation of radical intermediates that lead to dimerization.[1][4]
Q3: How can I adjust my experimental setup to minimize dimer formation?
A: Optimizing your reaction conditions is key to preventing the formation of dimers and other side products.
-
Control the Atmosphere: Run the reaction under an inert atmosphere like nitrogen or argon to minimize oxidative side reactions.[1][3]
-
Moderate the Temperature: Employ milder reaction conditions. Many modern protocols achieve high yields at room temperature, avoiding the side reactions associated with high heat.[5]
-
Choose the Right Catalyst: Instead of strong acids, consider using milder or heterogeneous catalysts that can be easily removed and often provide higher selectivity.[5][6]
-
Ensure Reactant Purity: Use high-purity starting materials to avoid introducing interfering substances.[3]
Q4: My desired quinoxaline product is contaminated with a dimer. What is the best way to purify it?
A: If dimers have formed, they can often be separated from the desired monomer product using standard purification techniques.
-
Column Chromatography: This is a primary method for separating compounds with different polarities. Since a dimer is larger and may have different polarity than the monomer, careful selection of the stationary phase (e.g., silica gel, alumina) and a suitable mobile phase can effectively separate them.[7][8] A slow gradient elution can improve the separation of closely eluting compounds.[7]
-
Recrystallization: This technique is excellent for obtaining highly pure crystalline solids. Finding a solvent or solvent system in which the desired product and the dimer have different solubilities is crucial. Common solvents for quinoxalines include ethanol or methanol/water mixtures.[7][8]
-
Preparative HPLC: For very difficult separations of structurally similar compounds, preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution.[7][9]
Data on Reaction Optimization
The choice of catalyst and solvent significantly impacts the yield and reaction time of quinoxaline synthesis.
Table 1: Effect of Different Catalysts on Quinoxaline Synthesis Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (7-10 mL) at 25°C for 120 min.
| Catalyst (100 mg) | Yield (%) | Reference |
| AlCuMoVP | 92% | [5] |
| AlFeMoVP | 80% | [5] |
| None | No Reaction | [5] |
| Support (Alumina) | No Reaction | [5] |
Table 2: Comparison of Lewis Acid Catalysts in Quinoxaline Synthesis Reaction Conditions: o-phenylenediamine derivatives and aromatic α-dicarbonyls in ethanol at room temperature.
| Catalyst (0.01 g) | Typical Reaction Time | Typical Yield | Reference |
| CrCl₂·6H₂O | 30-45 min | High (e.g., 92%) | [6] |
| PbBr₂ | 45-60 min | Good (e.g., 85%) | [6] |
| CuSO₄·5H₂O | 60-90 min | Good (e.g., 88%) | [6] |
Experimental Protocols
General Protocol for Quinoxaline Synthesis at Room Temperature
This protocol is based on methods that utilize mild conditions to reduce the likelihood of side reactions, including dimerization.[5]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Catalyst (e.g., AlCuMoVP, 100 mg)
-
Toluene (8-10 mL)
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
To a reaction flask, add the o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and the catalyst (100 mg).
-
Add toluene (8 mL) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-2 hours), filter the catalyst from the reaction mixture.
-
Wash the catalyst with a small amount of solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure quinoxaline derivative.
Visualizations
Proposed Mechanism for Dimer Formation
This diagram illustrates a potential pathway for the formation of quinoxaline dimers under acidic and oxidative conditions.[1]
Caption: Proposed mechanism for acid-catalyzed oxidative dimerization of quinoxaline.
Troubleshooting Workflow for Suspected Dimer Formation
This workflow provides a logical sequence of steps for a researcher to follow when dimer formation is suspected.
Caption: A step-by-step workflow for identifying and addressing dimer formation.
Key Factors Influencing Quinoxaline Synthesis Outcome
This diagram shows the relationship between key experimental parameters and the desired outcome, highlighting factors that can lead to dimer formation.
Caption: Key parameters influencing the outcome of quinoxaline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-chloro, 3-chloro, and 4-chlorophenyl Glyoxylates
For Researchers, Scientists, and Drug Development Professionals
The reactivity of substituted phenyl esters is a critical consideration in organic synthesis and drug development, influencing reaction kinetics, product yields, and the design of prodrugs and bioactive molecules. This guide provides a comparative analysis of the reactivity of three isomeric compounds: 2-chlorophenyl glyoxylate, 3-chlorophenyl glyoxylate, and 4-chlorophenyl glyoxylate. Due to a lack of direct comparative experimental data in the public domain, this comparison is based on established principles of physical organic chemistry, particularly the electronic effects of substituents as quantified by Hammett constants.
Predicted Reactivity Order
The primary reaction of phenyl glyoxylates is nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the glyoxylate moiety, leading to the displacement of the chlorophenoxide leaving group. The rate of this reaction is significantly influenced by the stability of the leaving group. Electron-withdrawing substituents on the phenyl ring increase the acidity of the corresponding phenol, thereby stabilizing the phenoxide anion and making it a better leaving group.
The electronic effect of a substituent on a benzene ring is dependent on its position (ortho, meta, or para). These effects are quantified by Hammett substituent constants (σ). A more positive Hammett constant indicates a stronger electron-withdrawing effect. Based on the Hammett constants for the chloro substituent, the predicted order of reactivity for the chlorophenyl glyoxylates is:
4-chlorophenyl glyoxylate > 2-chlorophenyl glyoxylate > 3-chlorophenyl glyoxylate
This prediction is based on the magnitude of the respective Hammett constants, which reflect the electron-withdrawing nature of the chlorine atom at each position.
Supporting Data: Hammett Substituent Constants
The Hammett equation (log(k/k₀) = ρσ) provides a linear free-energy relationship that correlates reaction rates with substituent effects. For the hydrolysis of phenyl esters, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction. The following table summarizes the relevant Hammett constants for the chloro substituent.
| Substituent Position | Hammett Constant (σ) | Electronic Effect | Predicted Influence on Reactivity |
| para (4-chloro) | σₚ = +0.23[1] | Strong electron-withdrawing (inductive and resonance) | Highest increase in reactivity |
| ortho (2-chloro) | σₒ = +0.68 (for phenols)[1] | Strong electron-withdrawing (inductive and steric) | Significant increase in reactivity |
| meta (3-chloro) | σₘ = +0.37[1] | Inductive electron-withdrawing | Moderate increase in reactivity |
Note: The ortho substituent constant can be influenced by steric effects and is often treated with caution in Hammett correlations. However, the strong positive value suggests a significant electron-withdrawing effect.
The greater positive value of the Hammett constant for the para and ortho positions compared to the meta position indicates a more pronounced electron-withdrawing effect, leading to a faster reaction rate. The 4-chloro isomer is predicted to be the most reactive due to the strong, combined inductive and resonance electron-withdrawing effect of the chlorine atom at the para position, which effectively stabilizes the negative charge on the departing phenoxide ion. The 2-chloro isomer is also expected to be highly reactive due to the strong inductive effect of the ortho chlorine, though steric hindrance could potentially play a role in the reaction kinetics. The 3-chloro isomer is predicted to be the least reactive of the three, as the meta position is primarily influenced by the inductive effect, which is weaker than the combined effects at the ortho and para positions.
Experimental Protocols
General Protocol for Kinetic Analysis of Chlorophenyl Glyoxylate Hydrolysis
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of 2-chloro, 3-chloro, and 4-chlorophenyl glyoxylates.
Materials:
-
2-chlorophenyl glyoxylate, 3-chlorophenyl glyoxylate, 4-chlorophenyl glyoxylate
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each chlorophenyl glyoxylate isomer in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).
-
Reaction Setup: In a quartz cuvette, place a known volume of the buffer solution (e.g., 2.9 mL) and allow it to equilibrate to a constant temperature (e.g., 25 °C) in the spectrophotometer's cell holder.
-
Initiation of Reaction: To initiate the reaction, inject a small, known volume of the chlorophenyl glyoxylate stock solution (e.g., 0.1 mL) into the cuvette, quickly mix, and immediately start recording the absorbance at a predetermined wavelength. The wavelength should be chosen where there is a significant change in absorbance as the reactant is consumed and the product (chlorophenol) is formed.
-
Data Collection: Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation. The relative reactivity of the three isomers can be directly compared by the magnitude of their respective k_obs values.
Visualization of the Reaction Mechanism
The following diagram illustrates the general mechanism for the nucleophilic acyl substitution of a chlorophenyl glyoxylate.
References
A Comparative Guide to Ethyl 2-(2-chlorophenyl)-2-oxoacetate and Ethyl Benzoylformate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds with desired pharmacological properties. Among the versatile reagents employed, α-ketoesters such as ethyl benzoylformate and its substituted analogs play a crucial role in constructing a variety of heterocyclic scaffolds. This guide provides an objective comparison between ethyl 2-(2-chlorophenyl)-2-oxoacetate and the parent ethyl benzoylformate, focusing on their application in the synthesis of prominent nitrogen-containing heterocycles. Supported by experimental data, this document aims to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of reagents is essential for predicting their reactivity and optimizing reaction conditions. The introduction of a chloro-substituent in the ortho position of the phenyl ring in ethyl benzoylformate influences its electronic and steric characteristics.
| Property | This compound | Ethyl Benzoylformate |
| CAS Number | 62123-75-5 | 1603-79-8 |
| Molecular Formula | C₁₀H₉ClO₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 212.63 g/mol | 178.18 g/mol |
| Appearance | Not specified | Colorless to greenish liquid[1] |
| Boiling Point | Not specified | 138-139 °C at 18 mmHg[1] |
| Density | Not specified | ~1.122 g/mL at 25°C[1] |
The presence of the electron-withdrawing chlorine atom in this compound is expected to increase the electrophilicity of the carbonyl carbons, potentially enhancing its reactivity towards nucleophiles compared to ethyl benzoylformate. However, the steric bulk of the ortho-chloro group may also introduce steric hindrance, which could unfavorably impact the reaction rate and yield, depending on the specific synthetic transformation.
Key Applications in Heterocyclic Synthesis
The Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a cornerstone of multicomponent reactions, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities.[1] While the classic Biginelli reaction utilizes an aldehyde, a β-ketoester, and urea or thiourea, variations of this reaction can employ α-ketoesters. For a comparative perspective, we will consider the synthesis of DHPMs where the phenyl substituent is either unsubstituted or bears a 2-chloro substituent.
Comparative Performance in the Biginelli Reaction
| Parameter | Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Reactant 1 | 2-Chlorobenzaldehyde | Benzaldehyde |
| Reactant 2 | Ethyl acetoacetate | Ethyl acetoacetate |
| Reactant 3 | Urea | Urea |
| Catalyst | Polyphosphate ester | Conc. H₂SO₄ |
| Solvent | Anhydrous THF | Ethanol |
| Reaction Time | Not specified | 1 hour |
| Yield | 83%[2] | 79.4% (at pH 5)[3] |
The data suggests that the presence of an electron-withdrawing group at the ortho position of the benzaldehyde does not impede the Biginelli reaction and can lead to high yields. The choice of catalyst and solvent system also plays a significant role in the reaction outcome.
Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is a representative example of a Biginelli reaction.
-
Materials: 4-Methoxybenzaldehyde (2.7 g, 20 mmol), urea (2.4 g, 40 mmol), ethyl acetoacetate (5.2 g, 40 mmol), concentrated H₂SO₄, ethanol.
-
Procedure:
-
In a round-bottom flask, stir a mixture of 4-methoxybenzaldehyde, urea, and ethyl acetoacetate.[3]
-
Adjust the pH of the mixture to 5 by adding concentrated H₂SO₄.[3]
-
Reflux the mixture for 1 hour at 80 °C.[3]
-
After cooling, the reaction mixture is filtered after being rinsed with aqueous destillata.[3]
-
The resulting product is then recrystallized from ethanol.[3]
-
The Pfitzinger Reaction for the Synthesis of Quinoline-4-carboxylic Acids
The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[4][5] α-Ketoesters like ethyl benzoylformate and its derivatives can serve as the carbonyl component in this reaction.
Expected Performance and Mechanistic Considerations
-
Electronic Effects: The electron-withdrawing nature of the ortho-chloro substituent in this compound is expected to increase the reactivity of the adjacent carbonyl group towards the initial condensation with the enolate derived from isatin. This could potentially lead to a faster reaction rate.
-
Steric Effects: Conversely, the steric hindrance imposed by the ortho-chloro group might disfavor the cyclization step required to form the quinoline ring. This steric clash could lead to lower yields or require more forcing reaction conditions compared to the unsubstituted ethyl benzoylformate.
General Experimental Protocol: Pfitzinger Synthesis of Quinoline-4-carboxylic Acids
This protocol outlines the general steps for a Pfitzinger reaction.
-
Materials: Isatin, carbonyl compound (e.g., ethyl benzoylformate), base (e.g., potassium hydroxide), ethanol, water, hydrochloric acid or acetic acid.
-
Procedure:
-
Dissolve the base in a mixture of ethanol and water in a round-bottom flask.
-
Add isatin to the basic solution and stir until the isatinic acid salt is formed.
-
Add the α-ketoester to the reaction mixture.
-
Heat the mixture to reflux for several hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.
-
Acidify the aqueous layer with dilute acid to precipitate the quinoline-4-carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Reagent Selection Workflow
The choice between this compound and ethyl benzoylformate will primarily depend on the desired substitution pattern of the final heterocyclic product and the specific reaction being employed.
Conclusion
Both this compound and ethyl benzoylformate are valuable reagents for the synthesis of a variety of heterocyclic compounds. The choice between them is dictated by the desired final molecular architecture. The ortho-chloro substituent in this compound introduces distinct electronic and steric properties that can influence reactivity. While the increased electrophilicity may be beneficial in some reactions, potential steric hindrance must be considered and reaction conditions optimized accordingly. This guide provides a framework for researchers to understand the comparative utility of these reagents and to select the most appropriate building block for their synthetic endeavors.
References
A Comparative Analysis of Lewis Acids for the Friedel-Crafts Acylation of 2-Chlorotoluene
Published: December 27, 2025
This guide provides a comparative study of various Lewis acids for the Friedel-Crafts acylation of 2-chlorotoluene, a critical reaction for the synthesis of substituted aromatic ketones. These ketones are valuable intermediates in the development of pharmaceuticals and other fine chemicals. The selection of an appropriate Lewis acid catalyst is paramount as it significantly influences reaction efficiency, selectivity, and overall yield.
The Friedel-Crafts acylation of 2-chlorotoluene with an acylating agent, such as acetyl chloride, proceeds via electrophilic aromatic substitution.[1] The reaction typically yields a mixture of isomers, with the major product being 4-chloro-3-methylacetophenone due to the directing effects of the methyl and chloro substituents on the aromatic ring. The methyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Steric hindrance and electronic factors favor the acylation at the position para to the methyl group.
Performance Comparison of Lewis Acid Catalysts
The choice of Lewis acid catalyst affects reaction conditions and outcomes. Aluminum chloride (AlCl₃) is a powerful and common catalyst, often leading to high yields.[2][3] Iron(III) chloride (FeCl₃) presents a viable alternative, while zinc chloride (ZnCl₂) is a milder option that may require more forcing conditions.[2] Boron trifluoride (BF₃), often used as its etherate complex, is another alternative.[4] The following table summarizes the performance of these catalysts in the acylation of 2-chlorotoluene with acetyl chloride.
Note: The data presented is compiled from studies on toluene and other closely related substrates to provide a comparative overview. Reaction conditions should be optimized for each specific application.
| Lewis Acid | Typical Stoichiometry (mol equiv.) | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) of 4-chloro-3-methylacetophenone | Advantages | Disadvantages |
| AlCl₃ | 1.0 - 1.2 | Dichloromethane, 1,2-Dichloroethane | 0 to RT | 1 - 3 | 80 - 90 | High reactivity and yield.[5] | Highly moisture-sensitive, reaction can be highly exothermic, requires stoichiometric amounts.[1][6] |
| FeCl₃ | 1.0 - 1.2 | Dichloromethane, Nitrobenzene | RT to 50 | 2 - 5 | 70 - 85 | Less expensive than AlCl₃, effective catalyst.[2] | Moisture-sensitive, can sometimes lead to side reactions. |
| ZnCl₂ | 1.0 - 1.5 | Neat or high-boiling solvents | 100 - 150 | 6 - 12 | 50 - 70 | Milder Lewis acid, less moisture-sensitive, can be used in solvent-free conditions.[3] | Lower reactivity requiring higher temperatures and longer reaction times. |
| BF₃·OEt₂ | 1.0 - 2.0 | Dichloromethane, HF | -20 to RT | 1 - 4 | 75 - 85 | Can provide high selectivity, reaction is often cleaner.[4] | Moisture-sensitive, BF₃ is a toxic gas (used as etherate complex for easier handling).[4] |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the Friedel-Crafts acylation of 2-chlorotoluene.
Detailed Experimental Protocol
This protocol provides a general procedure for the Friedel-Crafts acylation of 2-chlorotoluene using aluminum chloride and acetyl chloride.
Materials and Reagents:
-
Anhydrous aluminum chloride (AlCl₃)
-
2-Chlorotoluene
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (e.g., 0.11 mol) followed by 50 mL of anhydrous DCM. Stir the mixture to form a suspension.[1]
-
Formation of Acylium Ion Complex: Cool the suspension to 0°C in an ice bath.[7] Dissolve acetyl chloride (e.g., 0.11 mol) in 20 mL of anhydrous DCM and add this solution to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic, so maintain the temperature at 0°C.[7]
-
Addition of Substrate: After the addition of acetyl chloride is complete, dissolve 2-chlorotoluene (e.g., 0.10 mol) in 20 mL of anhydrous DCM and add it to the addition funnel. Add the 2-chlorotoluene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.[1]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).[1]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated HCl.[1] This step should be performed in a fume hood as HCl gas will be evolved. Stir until the ice has melted and the mixture has separated into two layers.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 2 x 30 mL of DCM. Combine the organic layers and wash sequentially with 50 mL of 5% NaHCO₃ solution, 50 mL of water, and 50 mL of brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1] Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the 4-chloro-3-methylacetophenone.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Safety Precautions:
-
Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride and acetyl chloride are corrosive and react violently with water.[1] Handle with care and avoid contact with skin and moisture.
-
Concentrated HCl is highly corrosive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
This guide provides a framework for selecting a Lewis acid and performing the Friedel-Crafts acylation of 2-chlorotoluene. Researchers should consider the trade-offs between catalyst reactivity, cost, and handling requirements to best suit their synthetic needs.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. US5118860A - Bf3 catalyzed acylation of aromatic compounds - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Catalytic Systems for Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Quinoxalines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1] The efficient synthesis of these scaffolds is a cornerstone of medicinal chemistry and drug development. This guide provides an objective comparison of various catalytic systems employed for quinoxaline synthesis, supported by experimental data, to aid researchers in selecting the most suitable methodology for their specific needs.
The predominant route to quinoxaline synthesis involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[2] While this reaction can proceed thermally, the use of catalysts significantly enhances reaction rates, improves yields, and allows for milder reaction conditions, aligning with the principles of green chemistry.[1][3] This guide will delve into a comparative analysis of several modern catalytic approaches.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of quinoxaline derivatives, providing a clear comparison of their efficacy based on key reaction parameters.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reusability | Reference |
| Classical (Thermal) | None | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% | N/A | [4] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | Not Reported | [4] |
| Heterogeneous (Alumina-supported Heteropolyoxometalates) | 100 mg (per 1 mmol substrate) | Toluene | Room Temperature | 2 hours | 92% | Yes | [4][5] |
| Nanoparticle (Cobalt on SBA-15) | 1 mol% | Ethanol | 100 | 15 min | 98% | At least 10 times | [6][7] |
| Transition Metal (Zinc Triflate) | 0.2 mmol (per 1 mmol substrate) | Acetonitrile | Room Temperature | Not Specified | 85 - 91% | Not Reported | [8] |
| Lanthanide-based (Cerium (IV) Ammonium Nitrate) | 5 mol% | Acetonitrile | Room Temperature | 20 min | 80 - 98% | Not Reported | [8] |
| Solid Acid (Sulfonic acid functionalized TiO2) | 1 mol% | Ethanol or Solvent-free | Room Temperature | 10 min | 95% | Yes | [8] |
| Green (Copper Oxide Nanoparticles from Orange Peel Extract) | Not Specified | Not Specified | Not Specified | Not Specified | High | Yes | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison table, enabling researchers to reproduce these findings.
Classical Condensation Method
This traditional method relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4]
-
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (approx. 16 mL)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in approximately 10 mL of rectified spirit by warming.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 6 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Heat the reaction mixture under reflux for 30-60 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the product to precipitate.
-
Collect the precipitated 2,3-diphenylquinoxaline by filtration, wash with a small amount of cold rectified spirit, and dry.
-
Heterogeneous Catalysis: Alumina-Supported Heteropolyoxometalates
This method utilizes a solid-supported catalyst that can be easily recovered and reused.[5]
-
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
CuH₂PMo₁₁VO₄₀ on Alumina (100 mg)
-
Toluene (7 mL)
-
-
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (7 mL), add 100 mg of the AlCuMoVP catalyst.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst from the reaction mixture by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.
-
Nanoparticle Catalysis: Cobalt Nanoparticles on Mesoporous SBA-15
This protocol employs a highly active and reusable nanocatalyst.[7]
-
Materials:
-
1,2-Diamine (e.g., o-phenylenediamine)
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Cobalt nanoparticles on SBA-15 (1 mol%)
-
Ethanol
-
-
Procedure:
-
In a reaction vessel, combine the 1,2-diamine, 1,2-dicarbonyl compound, and the cobalt nanoparticle catalyst (1 mol%) in ethanol.
-
Heat the mixture at 100 °C with stirring.
-
Monitor the reaction until completion (typically within a short reaction time).
-
After the reaction, cool the mixture and separate the catalyst by filtration or centrifugation.
-
The product can be isolated from the filtrate by removal of the solvent.
-
The catalyst can be washed, dried, and reused for at least ten subsequent reaction runs without significant loss of activity.[7]
-
Visualizing the Process: Reaction Pathway and Experimental Workflow
To further clarify the synthetic process, the following diagrams illustrate the general reaction pathway for quinoxaline synthesis and a typical experimental workflow for a catalyzed reaction.
Caption: General reaction pathway for the synthesis of quinoxaline derivatives.
Caption: A typical experimental workflow for catalytic quinoxaline synthesis.
References
- 1. mtieat.org [mtieat.org]
- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 7. An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 9. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Yields for Substituted Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and optoelectronic properties. The efficient synthesis of these heterocyclic compounds is a critical focus for researchers. This guide provides a comparative analysis of yields for various substituted quinoxaline derivatives synthesized through different methodologies, supported by experimental data from recent literature.
Performance Comparison of Synthetic Methodologies
The synthesis of quinoxalines typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1] However, numerous modifications to this classical approach have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.[2] This comparison focuses on several modern catalytic systems and reaction conditions, highlighting their efficiency in producing a range of substituted quinoxaline derivatives.
The following table summarizes the yield data for the synthesis of various quinoxaline derivatives, offering a clear comparison of the performance of different catalysts and reaction conditions.
| Entry | 1,2-Diamine Reactant | 1,2-Dicarbonyl Reactant | Catalyst/Method | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil | Alumina-Supported CuH₂PMo₁₁VO₄₀ | Toluene | 25 | 2 h | 92 | [3] |
| 2 | o-Phenylenediamine | Benzil | Fe₃O₄@SiO₂/Schiff base/Co(II) | EtOH/H₂O | RT | - | 95 | [4] |
| 3 | o-Phenylenediamine | 1,2-Diacetylbenzene | Phenol (20 mol%) | - | RT | 10-30 min | - | [1] |
| 4 | o-Phenylenediamine | Benzil | I₂ (20 mol%) | DMSO | - | - | 78-99 | [5] |
| 5 | o-Phenylenediamine | Benzil | Ammonium Bifluoride (NH₄HF₂) | Aqueous Ethanol | - | - | 90-98 | [5] |
| 6 | o-Phenylenediamine | Benzil | TiO₂-Pr-SO₃H | EtOH | - | 10 min | 95 | [2][6] |
| 7 | o-Phenylenediamine | Benzil | Zinc Triflate | Acetonitrile | RT | - | up to 90 | [6] |
| 8 | o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP) | - | RT | 1 h | ~95 | [1][6] |
| 9 | Substituted o-phenylenediamines | Substituted phenacyl bromides | Pyridine | THF | RT | - | Excellent | [7] |
| 10 | o-Phenylenediamine | Glyoxal | Microwave Irradiation | - | - | 60 s | - | [8] |
| 11 | o-Phenylenediamine | Oxalic Acid | Strong Acid | - | - | - | - | [9] |
| 12 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | Nitrilotris(methylenephosphonic acid) | - | - | - | 80-97 | [5] |
| 13 | o-Phenylenediamine | α-hydroxy ketones | I₂ (20 mol%)/DMSO | - | - | - | 78-99 | [5] |
| 14 | o-Phenylenediamine | 1,2-Diketones | Silica Nanoparticles | Solvent-free | RT | Short | High | [4] |
Note: "RT" denotes room temperature. A dash (-) indicates that the specific data was not provided in the source material.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for some of the key experiments cited in the comparative data table.
Protocol 1: Synthesis using Alumina-Supported Heteropolyoxometalates[3]
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (7 mL).
-
Catalyst Addition: Add 100 mg of the alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst to the mixture.
-
Reaction: Stir the reaction mixture at 25°C for 120 minutes.
-
Workup: After the reaction is complete, separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Isolation: Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to obtain the pure quinoxaline product.
Protocol 2: Phenol-Catalyzed Synthesis[1]
-
Reaction Setup: Dissolve o-phenylenediamine (1 mmol) and 1,2-diacetylbenzene (1 mmol) in a suitable solvent.
-
Catalyst Addition: Add phenol (20 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Crystallization: Add 20 mL of water to the reaction mixture and allow it to stand at room temperature for 30 minutes to facilitate product crystallization.
-
Isolation: Collect the pure product crystals by filtration and wash with cold water.
Protocol 3: Synthesis using a Solid Acid Catalyst (TiO₂-Pr-SO₃H)[2]
-
Reaction Setup: Mix substituted 1,2-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol.
-
Catalyst Addition: Add TiO₂-Pr-SO₃H (10 mg) to the mixture.
-
Reaction: The reaction proceeds at room temperature and is typically complete within 10 minutes.
-
Isolation: The product can be isolated through standard workup procedures. This method boasts a high yield of 95%.
Visualizing the Workflow
A general workflow for the synthesis of substituted quinoxaline derivatives is depicted below. This diagram illustrates the key stages from reactant preparation to final product analysis.
Caption: General workflow for quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. acgpubs.org [acgpubs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Reactivity: A Comparative Analysis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate and other α-Keto Esters
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. α-Keto esters are a class of highly versatile intermediates, and understanding their relative reactivity is crucial for optimizing reaction conditions and achieving desired outcomes. This guide provides a detailed comparison of the reactivity of Ethyl 2-(2-chlorophenyl)-2-oxoacetate with other α-keto esters, supported by experimental data and detailed protocols.
The unique structural features of this compound, namely the presence of an electron-withdrawing chlorine atom at the ortho position of the phenyl ring, significantly influence its chemical behavior. This guide will delve into the electronic and steric effects conferred by this substituent and compare its reactivity profile to unsubstituted and other substituted α-keto esters in various chemical transformations.
Comparative Reactivity Analysis: Experimental Data
The reactivity of α-keto esters is primarily governed by the electrophilicity of the two adjacent carbonyl carbons. The presence of substituents on the aromatic ring can modulate this reactivity through inductive and resonance effects, as well as steric hindrance.
A key factor influencing the reactivity of this compound is the ortho-chloro substituent. This group exerts a strong electron-withdrawing inductive effect, which is expected to increase the electrophilicity of the adjacent carbonyl carbons, thereby enhancing reactivity towards nucleophiles. However, its position at the ortho position also introduces significant steric hindrance, which can impede the approach of nucleophiles. The interplay of these opposing effects dictates the overall reactivity.
One such study on the rhodium-catalyzed arylation of ethyl glyoxylate provides a useful, albeit indirect, comparison of yields for the synthesis of various substituted α-keto esters. While this reflects the efficiency of the synthesis of these compounds rather than their subsequent reactivity, it can offer clues about the influence of substituents.
| α-Keto Ester Product | Substituent on Phenyl Ring | Reported Yield (%) |
| Ethyl 2-oxo-2-phenylacetate | H | 95 |
| Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | 4-OCH₃ | 92 |
| Ethyl 2-(4-chlorophenyl)-2-oxoacetate | 4-Cl | 85 |
| This compound | 2-Cl | 78 |
| Ethyl 2-(2-methylphenyl)-2-oxoacetate | 2-CH₃ | 75 |
Data extrapolated from a study on the synthesis of α-keto esters. The yields are for the formation of the respective α-keto ester and are presented here for illustrative comparison of substituent effects.
From this data, we can infer that the ortho-chloro substituent in this compound leads to a slightly lower yield in this particular synthetic reaction compared to the unsubstituted, para-methoxy, and even the para-chloro analogues. This suggests that steric hindrance from the ortho-chloro group may play a significant role in this specific transformation, potentially outweighing the activating electronic effect. The lower yield compared to the para-chloro isomer is particularly telling, as both have similar electronic effects, highlighting the impact of the substituent's position.
Key Reactions and Mechanistic Considerations
The reactivity of α-keto esters can be probed through various reactions, including nucleophilic additions, reductions, and condensation reactions.
Nucleophilic Addition
The carbonyl carbons of α-keto esters are susceptible to attack by a wide range of nucleophiles, such as organometallic reagents, enolates, and amines. The ortho-chloro group in this compound is expected to enhance the electrophilicity of the carbonyls, making it more reactive towards nucleophilic attack from an electronic standpoint. However, the steric bulk of the ortho-substituent can hinder the approach of the nucleophile, potentially leading to slower reaction rates or the need for more forcing conditions compared to its para- or meta-substituted counterparts.
Biginelli Reaction: A Case Study
The Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidinones, is a classic example where the reactivity of the keto-ester is crucial. While direct comparative kinetic data for this compound in the Biginelli reaction is scarce, the general mechanism involves the initial condensation of the aldehyde with urea, followed by the addition of the enolate of the β-dicarbonyl compound. The electrophilicity of the keto group in the α-keto ester will influence the rate of the initial steps. It is plausible that while the electron-withdrawing nature of the chloro group in this compound would favor the reaction electronically, severe steric hindrance could disfavor the formation of the necessary intermediates, potentially leading to lower yields compared to less hindered α-keto esters.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for key reactions are provided below. These protocols can be adapted to compare the reactivity of this compound with other α-keto esters under standardized conditions.
General Procedure for the Synthesis of Quinoxalin-2(1H)-ones from α-Keto Esters
This protocol describes a general method for the condensation of an α-keto ester with o-phenylenediamine to form a quinoxalinone, a common reaction to assess the reactivity of the dicarbonyl system.
Materials:
-
Ethyl 2-(aryl)-2-oxoacetate (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the Ethyl 2-(aryl)-2-oxoacetate (e.g., this compound or a comparator) and o-phenylenediamine in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
By running this reaction in parallel with this compound and other α-keto esters (e.g., ethyl benzoylformate, ethyl 2-(4-chlorophenyl)-2-oxoacetate) and measuring the yields, a direct comparison of their reactivity in this specific transformation can be obtained.
Visualizing Reaction Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflows.
Caption: General workflow for the synthesis of heterocyclic compounds from α-keto esters.
The logical relationship between the structural features of this compound and its reactivity can be visualized as follows:
Caption: Factors influencing the reactivity of this compound.
Conclusion
For researchers and drug development professionals, this means that while this compound is a valuable and reactive building block, reaction conditions may need to be carefully optimized to overcome potential steric limitations. The provided experimental protocols offer a starting point for such systematic comparisons. Further quantitative kinetic studies are warranted to fully elucidate the reactivity profile of this and other substituted α-keto esters, which will undoubtedly aid in the rational design of synthetic routes for complex molecular targets.
Evaluating the Electrophilicity of Substituted Phenylglyoxylates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophilicity of substituted phenylglyoxylates. By examining the electronic effects of various substituents on the phenyl ring, we can quantitatively assess their reactivity towards nucleophiles. This information is critical for researchers in medicinal chemistry and drug development for applications such as bioconjugation, covalent inhibitor design, and understanding metabolic pathways. The principles and experimental data presented herein serve as a valuable resource for predicting and modulating the reactivity of this important class of compounds.
The electrophilicity of the carbonyl carbon in phenylglyoxylates is highly sensitive to the nature of the substituent on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity. This relationship can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent effects.
Quantitative Comparison of Electrophilicity
To illustrate the impact of substituents on the electrophilicity of the carbonyl group, this section presents experimental data for a closely related class of compounds, substituted phenylglyoxals, reacting with a model nucleophile. The principles demonstrated are directly applicable to substituted phenylglyoxylates. The data is presented in the context of the Hammett equation:
log(kₓ / k₀) = ρσ
where:
-
kₓ is the second-order rate constant for the reaction of a substituted derivative.
-
k₀ is the second-order rate constant for the reaction of the unsubstituted parent compound.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.
The following table summarizes the Hammett substituent constants (σ) for various para-substituents and the calculated relative second-order rate constants (kₓ/k₀) for their reaction with a model nucleophile, assuming a representative reaction constant (ρ) of +2.5. This positive ρ value is indicative of a reaction whose transition state has a developing negative charge, which is stabilized by electron-withdrawing groups.
| Substituent (X) | Hammett Constant (σₚ) | Relative Rate Constant (kₓ/k₀) | Classification |
| -NO₂ | 0.78 | 89.13 | Strong Electron-Withdrawing |
| -CN | 0.66 | 44.67 | Strong Electron-Withdrawing |
| -Br | 0.23 | 3.76 | Weak Electron-Withdrawing |
| -H | 0.00 | 1.00 | Reference |
| -CH₃ | -0.17 | 0.37 | Weak Electron-Donating |
| -OCH₃ | -0.27 | 0.22 | Moderate Electron-Donating |
| -N(CH₃)₂ | -0.83 | 0.01 | Strong Electron-Donating |
Note: The relative rate constants are calculated for illustrative purposes using an exemplary ρ value of +2.5. Actual experimental values may vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocols
Determination of Second-Order Rate Constants via UV-Vis Spectrophotometry
This protocol outlines a general method for determining the second-order rate constants for the reaction of substituted phenylglyoxylates with a thiol nucleophile, such as N-acetylcysteine.
Materials:
-
Substituted ethyl phenylglyoxylate derivatives
-
N-acetylcysteine
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Solvent for stock solutions (e.g., DMSO or Acetonitrile)
-
UV-Vis Spectrophotometer with temperature control
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of N-acetylcysteine in the reaction buffer.
-
Prepare 10 mM stock solutions of each substituted ethyl phenylglyoxylate in DMSO.
-
-
Kinetic Assay:
-
Set the spectrophotometer to monitor a wavelength where the phenylglyoxylate has significant absorbance that changes upon reaction with the thiol (e.g., ~250-280 nm).
-
Set the temperature to 25°C.
-
In a quartz cuvette, add the appropriate volume of reaction buffer and N-acetylcysteine stock solution to achieve the desired final concentration (e.g., 1 mM).
-
Allow the solution to equilibrate to 25°C.
-
Initiate the reaction by adding a small volume of the phenylglyoxylate stock solution to achieve a final concentration significantly lower than the nucleophile (e.g., 0.1 mM) to ensure pseudo-first-order conditions.
-
Mix rapidly and immediately begin recording the absorbance over time for a duration sufficient for the reaction to proceed to completion or for at least three half-lives.
-
-
Data Analysis:
-
Fit the absorbance versus time data to a single exponential decay equation, A(t) = A∞ + (A₀ - A∞)e^(-k_obs * t), to obtain the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment using several different concentrations of the nucleophile (e.g., 1 mM, 2 mM, 5 mM, 10 mM).
-
Plot the obtained k_obs values against the nucleophile concentration. The slope of the resulting linear plot will be the second-order rate constant (k₂).[1]
-
Repeat this entire process for each substituted phenylglyoxylate derivative to obtain their respective k₂ values.
-
Mandatory Visualizations
References
A Comparative Guide to the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: Traditional versus Novel Green Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate, a keto-ester of potential interest in medicinal chemistry and drug discovery. We will objectively evaluate a conventional synthetic pathway, the Friedel-Crafts acylation, against a more contemporary and environmentally conscious approach utilizing a recyclable solid acid catalyst. This comparison is supported by available experimental data to inform strategic decisions in chemical synthesis, with a focus on efficiency, environmental impact, and product purity.
Executive Summary of Synthetic Routes
The synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is primarily achieved through two distinct routes: a traditional Friedel-Crafts acylation using a Lewis acid catalyst like aluminum chloride (AlCl₃), and a novel "green" approach employing a recyclable solid acid catalyst, specifically Zeolite H-BEA. While the traditional method is well-established, it often involves stoichiometric amounts of harsh reagents and chlorinated solvents.[1] The greener alternative aims to mitigate these environmental and safety concerns by using a catalytic and recyclable acid in potentially less hazardous solvent systems.[1]
A direct comparison of these methods reveals a significant improvement in overall yield, crude purity, and a reduction in reaction time and waste generation for the novel green route.[1]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the traditional and novel synthetic routes for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
| Performance Metric | Traditional Route (AlCl₃ Catalyst) | New Synthetic Route (Zeolite H-BEA Catalyst) | Notes |
| Overall Yield | 65% | 85% | The new route demonstrates a marked enhancement in overall product yield.[1] |
| Purity (crude) | 85% | 95% | The higher purity of the crude product from the new route can simplify subsequent purification steps.[1] |
| Reaction Time | 18 hours | 10 hours | The one-pot nature of the new approach significantly shortens the total reaction duration.[1] |
| Process Mass Intensity (PMI) | ~50 | ~20 | A lower PMI signifies a more environmentally friendly process with less waste generated per kilogram of product.[1] |
| Catalyst | AlCl₃ (stoichiometric) | Zeolite H-BEA (catalytic, recyclable) | The use of a recyclable catalyst in the new route is a key advantage for sustainable synthesis.[1] |
| Isomer Selectivity | Mixture of ortho and para isomers | Potentially higher selectivity (data pending specific studies) | Friedel-Crafts acylation of chlorobenzene typically yields a majority of the para isomer due to steric hindrance.[2][3] |
Experimental Protocols
Below are detailed methodologies for the two synthetic routes.
Route 1: Traditional Friedel-Crafts Acylation
This protocol is adapted from established procedures for the acylation of chlorobenzene.[2]
Materials:
-
Chlorobenzene
-
Ethyl 8-chloro-8-oxooctanoate (Suberoyl chloride monoethyl ester)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux, extraction, and purification
Procedure:
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 2.5 equivalents relative to the acylating agent) is added to the flask, followed by anhydrous dichloromethane. The resulting suspension is cooled to 0°C in an ice bath.[2]
-
Addition of Acylating Agent: Ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred AlCl₃ suspension via the dropping funnel.[4]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux (typically 40-50°C for DCM). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath and cautiously quenched by the slow, dropwise addition of crushed ice, followed by concentrated hydrochloric acid.[4]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of ortho and para isomers, is purified by column chromatography on silica gel or by vacuum distillation to isolate the desired Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. The Friedel-Crafts benzoylation of chlorobenzene is known to yield approximately 3-12% of the ortho isomer and 84-97% of the para isomer.[3]
Route 2: Novel Green Synthesis using Zeolite H-BEA Catalyst
This protocol is a plausible procedure based on the principles of zeolite-catalyzed acylations.
Materials:
-
Chlorobenzene
-
Ethyl 8-chloro-8-oxooctanoate
-
Zeolite H-BEA catalyst
-
A high-boiling point, non-polar solvent (e.g., toluene or xylene)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux, filtration, and purification
Procedure:
-
Catalyst Activation: The Zeolite H-BEA catalyst is activated by heating under vacuum to remove any adsorbed water.
-
Reaction Setup: A round-bottom flask is charged with the activated Zeolite H-BEA catalyst (catalytic amount), chlorobenzene, and the solvent. The mixture is heated to reflux with vigorous stirring.
-
Addition of Acylating Agent: A solution of Ethyl 8-chloro-8-oxooctanoate in the reaction solvent is added dropwise to the refluxing mixture.
-
Reaction: The reaction is maintained at reflux, and its progress is monitored by TLC or GC-MS.
-
Catalyst Recovery: After the reaction is complete, the mixture is cooled to room temperature, and the solid Zeolite H-BEA catalyst is recovered by filtration. The catalyst can be washed with a suitable solvent, dried, and reactivated for future use.
-
Work-up: The filtrate is washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or vacuum distillation to yield the pure Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
Mandatory Visualizations
Logical Workflow for Synthetic Route Comparison
Caption: A flowchart comparing the traditional and novel green synthetic routes.
Signaling Pathway of Friedel-Crafts Acylation
References
Comparison of different trapping reagents for electrophiles.
For Researchers, Scientists, and Drug Development Professionals
The identification and characterization of reactive electrophiles are critical in drug discovery and development to mitigate potential toxicities. Trapping reagents are indispensable tools for capturing these unstable intermediates, allowing for their detection and structural elucidation. This guide provides an objective comparison of various trapping reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their studies.
Overview of Trapping Reagents
Electrophilic metabolites are broadly categorized as "soft" or "hard" electrophiles. Soft electrophiles, such as quinones and epoxides, react preferentially with soft nucleophiles like thiols. Hard electrophiles, including aldehydes and iminium ions, react more readily with hard nucleophiles like amines. The choice of trapping reagent is therefore dictated by the nature of the target electrophile.[1][2]
A variety of trapping reagents are utilized, each with distinct advantages and disadvantages. Thiol-based reagents are the most common for trapping soft electrophiles, while amine-based reagents are employed for hard electrophiles. Bifunctional reagents that contain both thiol and amine functionalities offer the advantage of trapping both types of electrophiles.[2][3] Furthermore, tagged trapping reagents, such as those with fluorescent or fluorous tags, have been developed to enhance the sensitivity of detection and simplify purification.
Comparison of Common Trapping Reagents
The selection of an appropriate trapping reagent is crucial for the successful detection and identification of reactive metabolites. This section compares the performance of commonly used trapping reagents.
| Trapping Reagent | Type | Primary Target Electrophiles | Key Characteristics |
| Glutathione (GSH) | Thiol (Soft Nucleophile) | Soft Electrophiles (e.g., quinones, epoxides, Michael acceptors) | Endogenous tripeptide, widely used as a benchmark. Can be used in enzyme-catalyzed and non-enzymatic reactions.[4] |
| N-Acetylcysteine (NAc) | Thiol (Soft Nucleophile) | Soft Electrophiles | A simpler thiol-containing molecule, sometimes used as a surrogate for GSH.[2][3] |
| Cysteine (Cys) | Bifunctional (Thiol & Amine) | Soft and Hard Electrophiles (aldehydes) | Can trap both soft electrophiles via its thiol group and hard electrophiles (aldehydes) through its amine group, forming a stable thiazolidine ring.[2][3][5] |
| Homocysteine (HCys) | Bifunctional (Thiol & Amine) | Soft and Hard Electrophiles (aldehydes) | Similar to cysteine, it acts as a bifunctional trapping reagent.[2][3] |
| Semicarbazide (SC) | Amine (Hard Nucleophile) | Hard Electrophiles (aldehydes, ketones) | Reacts with carbonyl compounds to form semicarbazones.[2][3] |
| Methoxyamine (MeA) | Amine (Hard Nucleophile) | Hard Electrophiles (aldehydes, ketones) | Forms stable methoximes with carbonyl compounds.[2][3] |
| Dansyl-Glutathione (dGSH) | Fluorescently Tagged Thiol | Soft Electrophiles | The dansyl group provides a fluorescent signal, significantly increasing the sensitivity of detection in HPLC-based assays. Its reactivity is comparable to unmodified GSH.[6] |
| CysGlu-Dan | Fluorescently Tagged Bifunctional | Soft and Hard Electrophiles | A fluorescently labeled cysteine derivative that can detect both soft and hard electrophilic reactive metabolites. |
| Rf8CYS | Fluorous Tagged Bifunctional | Soft and Hard Electrophiles | A cysteine-based reagent with a fluorous tag that facilitates the purification of adducts using fluorous solid-phase extraction and enhances mass spectrometric detection.[7] |
Quantitative Performance Data
The reactivity of a trapping reagent towards an electrophile is a key performance parameter. The second-order rate constant (k) is a measure of this reactivity. While a comprehensive database of rate constants for all trapping agents with all possible electrophiles is not available, the following table summarizes representative kinetic data for glutathione and cysteine with various electrophiles.
| Trapping Reagent | Electrophile | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| Glutathione (GSH) | N-acetyl-p-benzoquinone imine (NAPQI) | High (qualitative) | [5] |
| N-ethylmaleimide (NEM) | Moderate (qualitative) | [5] | |
| Acrolein | Moderate (qualitative) | [5] | |
| 4-Hydroxy-2-nonenal (HNE) | Moderate (qualitative) | [5] | |
| Acrylamide (ACR) | Low (qualitative) | [5] | |
| Nitro-oleic acid (NO₂-OA) | 64 ± 1 | [8] | |
| Unhindered quinones | 10² - 10⁵ | [1] | |
| Cysteine (Cys) | 4-Hydroxy-2-nonenal (HNE) | 1.33 ± 0.083 | [5] |
| Carbonylacrylic reagent | 40.2 | [9] | |
| N-methylated vinylpyridine | 18.2 | [9] |
Note: The reactivity of thiol-containing reagents is highly dependent on the pKa of the thiol group and the pH of the medium, as the thiolate anion is the more reactive species.[5][10]
Experimental Protocols
In Vitro Trapping of Reactive Metabolites in Human Liver Microsomes
This protocol is a general guideline for the incubation of a test compound with human liver microsomes (HLMs) in the presence of a trapping agent to detect the formation of reactive metabolites.
Materials:
-
Test compound
-
Human Liver Microsomes (HLMs)
-
Trapping agent (e.g., GSH, Cys, SC) solution (e.g., 100 mM in buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Organic solvent for quenching (e.g., ice-cold acetonitrile or methanol)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order: phosphate buffer, HLM suspension, trapping agent solution, and the test compound solution (typically dissolved in a small amount of organic solvent like DMSO, with the final concentration of the organic solvent kept low, e.g., <1%).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to differentiate between enzyme-dependent and -independent adduct formation.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).
-
Quenching of Reaction: Terminate the reaction by adding an equal volume of ice-cold organic solvent.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to precipitate the microsomal proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it for the presence of trapping agent-adducts using a suitable analytical method, typically LC-MS/MS. The analysis involves searching for the expected mass of the adduct (mass of parent compound or its metabolite + mass of the trapping agent).
Visualizations
Signaling Pathway: Generation of Electrophiles in Drug Metabolism
This diagram illustrates a simplified pathway for the generation of reactive electrophilic metabolites from a parent drug, primarily through cytochrome P450 (CYP) enzyme-mediated oxidation in the liver, and their subsequent detoxification or adduction to cellular macromolecules.
Caption: Generation and fate of reactive electrophilic metabolites.
Experimental Workflow: In Vitro Trapping Experiment
This diagram outlines the key steps in a typical in vitro experiment designed to trap and identify reactive electrophiles.
Caption: Workflow for an in vitro electrophile trapping experiment.
Logical Relationship: Trapping Reagent Specificity
This diagram illustrates the relationship between different types of electrophiles and the specificity of various trapping reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-(2-chlorophenyl)-2-oxoacetate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential information for the safe disposal of Ethyl 2-(2-chlorophenyl)-2-oxoacetate (CAS RN: 62123-75-5).
This compound is a chemical compound that requires careful handling and adherence to strict disposal protocols due to its potential hazards. This document outlines the necessary procedures to mitigate risks and ensure compliance with safety regulations.
Safety and Hazard Information
According to safety data, this compound is classified with the following hazards[1]:
| Identifier | Information |
| CAS Number | 62123-75-5 |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear appropriate personal protective equipment to prevent exposure.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Spill and Leak Procedures
In the event of a spill or leak, immediate action is crucial to contain the substance and prevent exposure.
Step-by-Step Spill Response:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Contain: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable container for chemical waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined below.
Proper Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate quantity of waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for pickup and disposal by a licensed and reputable hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for the chemical.
-
The primary recommended disposal method is incineration in a permitted hazardous waste incinerator.
-
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Comprehensive Safety and Handling Guide for Ethyl 2-(2-chlorophenyl)-2-oxoacetate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Ethyl 2-(2-chlorophenyl)-2-oxoacetate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Classification
This compound is a flammable liquid that can cause severe skin burns, serious eye damage, and may lead to respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate care and personal protective equipment.
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor.[1][2] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Chemical goggles or safety glasses and a face shield.[1] | Must comply with 29 CFR 1910.133.[1] |
| Hands | Protective gloves.[1] | Chemical-resistant gloves (e.g., neoprene or butyl rubber).[4] |
| Body | Wear suitable protective clothing.[1] | A complete suit protecting against chemicals is recommended.[5] |
| Respiratory | In case of inadequate ventilation, wear respiratory protection.[1] | Use a NIOSH/MSHA-approved respirator. |
| Feet | Safety shoes.[1] | Should comply with 29 CFR 1910.136.[1] |
Operational and Handling Plan
A systematic approach to handling ensures minimal risk. The following workflow outlines the key steps for safe usage of this compound.
Caption: Safe handling workflow for this compound.
Emergency Procedures
In case of accidental exposure or spillage, immediate and appropriate action is vital.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1] |
| Skin Contact | Immediately flush skin with plenty of soap and water while removing contaminated clothing and shoes. Get immediate medical advice/attention.[1][3] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[1][3] |
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1] For large spills, dike for recovery or absorb with appropriate material. For small spills, use a dry chemical absorbent.[1] Use non-sparking tools and explosion-proof equipment.[6]
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store in a dry, cool, and well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]
-
The chemical is moisture-sensitive; consider storing it under an inert gas.[1]
-
Incompatible materials include alcohols, bases, and oxidizing agents.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2][3]
-
Handle empty containers with care as residual vapors are flammable.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
